molecular formula C8H15NO4 B1360065 Diethyl iminodiacetate CAS No. 6290-05-7

Diethyl iminodiacetate

Cat. No.: B1360065
CAS No.: 6290-05-7
M. Wt: 189.21 g/mol
InChI Key: LJDNMOCAQVXVKY-UHFFFAOYSA-N
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Description

Diethyl iminodiacetate is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6950. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate
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InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3
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InChI Key

LJDNMOCAQVXVKY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NO4
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DSSTOX Substance ID

DTXSID0064200
Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Molecular Weight

189.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Diethyl iminodiacetate
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CAS No.

6290-05-7
Record name Diethyl iminodiacetate
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Diethyl iminodiacetate
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester
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Record name Ethyl N-(2-ethoxy-2-oxoethyl)glycinate
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Foundational & Exploratory

Diethyl iminodiacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral characteristics of diethyl iminodiacetate (B1231623). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes visualizations of its synthesis workflow and its role as a key intermediate in chemical manufacturing.

Chemical Properties and Structure

Diethyl iminodiacetate, with the CAS number 6290-05-7, is an organic compound that serves as a crucial intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a chelating agent and a versatile building block in organic synthesis.[2][3]

Identifiers and Structure
IdentifierValue
IUPAC Name ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate[4]
CAS Number 6290-05-7[4]
Molecular Formula C₈H₁₅NO₄[4]
Molecular Weight 189.21 g/mol [4]
InChI InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3[4]
InChIKey LJDNMOCAQVXVKY-UHFFFAOYSA-N[4]
SMILES CCOC(=O)CNCC(=O)OCC[4]
Canonical SMILES CCOC(=O)CNCC(=O)OCC[4]
Physical and Chemical Properties
PropertyValue
Physical State Liquid[4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 208 °C (lit.)
Density 1.056 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.435 (lit.)
Solubility Moderately soluble in water.[5] Soluble in polar organic solvents.[2]
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature Room temperature, in a cool, dark, and dry place.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Iminodiacetic Acid and Thionyl Chloride

This protocol describes the synthesis of this compound from iminodiacetic acid using thionyl chloride as an esterifying agent.

Materials:

  • Iminodiacetic acid

  • Ethanol (B145695)

  • Thionyl chloride

  • N,N-dimethylformamide (DMF)

  • Methylene (B1212753) chloride

  • Aqueous 20% sodium carbonate solution

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure: [6]

  • Cool a stirred solution of iminodiacetic acid (7.0 moles) and DMF (1.0 ml) in ethanol (5.25 liters) to 12 °C.

  • Slowly add thionyl chloride (17.65 moles) dropwise to the cold solution over a period of 1.5 hours.

  • After the addition is complete, heat the reaction mixture at 60 °C for three hours, followed by reflux for two hours.

  • Allow the mixture to stand at room temperature for approximately 16 hours.

  • Distill the mixture under reduced pressure to remove the majority of the ethanol, leaving a liquid residue.

  • Dissolve the residue in methylene chloride (4.0 liters) and extract it with an aqueous 20% sodium carbonate solution (3.5 liters).

  • Back-wash the aqueous extract with methylene chloride (1.0 liter).

  • Combine the organic phases, wash with water (1.0 liter), and evaporate the solvent under reduced pressure to yield a liquid.

  • Purify the liquid by distillation under reduced pressure to obtain this compound.

Method 2: Synthesis from Iminodiacetic Acid and Sulfuric Acid

This alternative method utilizes sulfuric acid as a catalyst for the esterification.

Materials:

  • Iminodiacetic acid

  • Ethanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure: [7]

  • In a round-bottom flask, combine iminodiacetic acid (15.0 g, 0.11 mol) and the chosen alcohol (120 mL).

  • Carefully add concentrated sulfuric acid (7.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling, the product can be isolated and purified using standard workup procedures, such as neutralization, extraction, and distillation.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) [8]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15Quartet4H-O-CH₂ -CH₃
~3.45Singlet4H-NH-CH₂ -COO-
~2.50Singlet1HNH
~1.25Triplet6H-O-CH₂-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~172C =O (Ester carbonyl)
~61-O-CH₂ -CH₃
~50-NH-CH₂ -COO-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy[4]
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~2980, 2940StrongC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1180StrongC-O Stretch (Ester)
Mass Spectrometry (MS)[11]
m/zInterpretation
189[M]⁺ (Molecular Ion)
116[M - COOC₂H₅]⁺
88[CH₂=NH-CH₂-COOC₂H₅]⁺

Role in Synthesis and Logical Workflows

This compound is not known to be directly involved in specific biological signaling pathways. Its primary significance in the life sciences and chemical industries lies in its role as a versatile synthetic intermediate.

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of a variety of more complex molecules. For example, it is used in the production of the widely used herbicide glyphosate.[9] It also serves as a building block for synthesizing amino acids, peptides, and metal complexes for pharmaceutical applications.[3] The imino group can be readily alkylated or acylated, and the ester groups can be hydrolyzed to the corresponding carboxylic acids, providing multiple avenues for further chemical modification.

G Role of this compound as a Synthetic Intermediate cluster_start Starting Materials cluster_end Final Products Iminodiacetic Acid Iminodiacetic Acid This compound This compound Iminodiacetic Acid->this compound Esterification Ethanol Ethanol Ethanol->this compound Esterification Pharmaceuticals (e.g., Peptides, Chelating Agents) Pharmaceuticals (e.g., Peptides, Chelating Agents) This compound->Pharmaceuticals (e.g., Peptides, Chelating Agents) Further Synthesis Agrochemicals (e.g., Glyphosate) Agrochemicals (e.g., Glyphosate) This compound->Agrochemicals (e.g., Glyphosate) Further Synthesis Other Chemicals (e.g., Ion Exchange Resins) Other Chemicals (e.g., Ion Exchange Resins) This compound->Other Chemicals (e.g., Ion Exchange Resins) Further Synthesis G Experimental Workflow for this compound Synthesis Start Start Reaction Esterification of Iminodiacetic Acid with Ethanol Start->Reaction Workup Neutralization and Aqueous Extraction Reaction->Workup Drying Drying of Organic Phase (e.g., with MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final Product Pure Diethyl Iminodiacetate Purification->Final Product

References

A Technical Guide to the Synthesis of Diethyl Iminodiacetate from Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of diethyl iminodiacetate (B1231623), a valuable intermediate in the production of pharmaceuticals and agrochemicals, such as the herbicide glyphosate[1][2]. The primary focus is on the direct esterification of iminodiacetic acid with ethanol (B145695), a common and effective synthetic route. This document details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to support laboratory applications.

Core Synthesis Methodology: Fischer-Speier Esterification

The conversion of iminodiacetic acid to its diethyl ester is typically achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol[3]. Due to the reversible nature of the reaction, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product. This is often accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed[4][5].

Two principal variations of this method are prevalent for the synthesis of diethyl iminodiacetate:

  • Thionyl Chloride (SOCl₂) Method: Thionyl chloride reacts with ethanol to form sulfurous acid and hydrogen chloride in situ. The generated HCl acts as the catalyst for the esterification. This is a highly effective method for this transformation.

  • Sulfuric Acid (H₂SO₄) Method: Concentrated sulfuric acid serves as a direct and strong acid catalyst for the reaction[6][7].

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carboxylic acid carbonyl group toward nucleophilic attack by the alcohol.

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation CarboxylicAcid Iminodiacetic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (Activated Intermediate) CarboxylicAcid->ProtonatedAcid + H+ Proton H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH Ethanol Ethanol (R'-OH) Ethanol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Water H₂O ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Ester This compound (Ester) ProtonatedEster->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from iminodiacetic acid.

Method / Catalyst Key Reagents Reaction Conditions Yield Reference
Thionyl ChlorideIminodiacetic acid, Ethanol, Thionyl chloride, N,N-dimethylformamideCool to 12°C, add SOCl₂, heat to 60°C for 3h, then reflux for 2h.Not explicitly stated for this large scale, but purification yielded 880g from 931g starting material.[8]
Thionyl ChlorideIminodiacetic acid, Ethanol, Thionyl chlorideCool to 0°C, add SOCl₂, warm to RT, add iminodiacetic acid, reflux overnight.88%[1][8]
Sulfuric AcidIminodiacetic acid, Ethanol, H₂SO₄Reflux for 12 hours.Not specified.[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a common laboratory procedure yielding high purity product[1][8].

Materials:

  • Iminodiacetic acid (3.33 g, 25 mmol)

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Solid sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the stirred ethanol. After the addition is complete, allow the mixture to warm to room temperature (approx. 30 minutes).

  • Addition of Iminodiacetic Acid: Add iminodiacetic acid (3.33 g, 25 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated sodium bicarbonate solution until effervescence ceases. Adjust the pH to neutral using solid sodium bicarbonate.

  • Solvent Removal: Remove the majority of the ethanol via distillation under reduced pressure.

  • Extraction: Extract the aqueous residue three times with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic phases and wash once with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the ethyl acetate by distillation under reduced pressure to yield the final product, this compound. A yield of 4.15 g (88%) has been reported using this method[1]. The product can be further purified by vacuum distillation, with a reported boiling point of 123°C at 4.5 mmHg[8].

Protocol 2: Synthesis using Sulfuric Acid

This protocol utilizes concentrated sulfuric acid as the catalyst[6].

Materials:

  • Iminodiacetic acid (15.0 g, 0.11 mol)

  • Ethanol (120 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine iminodiacetic acid (15.0 g), ethanol (120 mL), and concentrated sulfuric acid (7.5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 12 hours[6].

  • Work-up: (Note: The specific work-up for this protocol was not detailed in the provided source, but a standard acidic work-up would proceed as follows.) Cool the reaction mixture to room temperature. Slowly pour the mixture over ice. Neutralize the solution carefully with a base such as sodium carbonate or sodium bicarbonate.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by vacuum distillation.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is illustrated below.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification IDA Iminodiacetic Acid Setup Combine Reactants (Cooling for SOCl₂) IDA->Setup EtOH Ethanol (Solvent & Reagent) EtOH->Setup Catalyst Catalyst (SOCl₂ or H₂SO₄) Catalyst->Setup Reflux Heat to Reflux (Overnight or specified time) Setup->Reflux Quench Cool & Quench (e.g., with NaHCO₃ soln) Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Wash & Dry Organic Phase Extract->Dry Concentrate Solvent Removal (Reduced Pressure) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Diethyl Iminodiacetate Distill->Product

Caption: Workflow for this compound Synthesis.

References

Diethyl Iminodiacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6290-05-7 Molecular Formula: C₈H₁₅NO₄ Molecular Weight: 189.21 g/mol

This technical guide provides an in-depth overview of Diethyl iminodiacetate (B1231623), a versatile diester compound with significant applications in organic synthesis and pharmaceutical development. It serves as a crucial intermediate, particularly in the synthesis of chelating agents used in radiopharmaceuticals. This document outlines its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Diethyl iminodiacetate is typically a colorless to pale yellow liquid under standard conditions.[1] It is characterized by the presence of a central secondary amine flanked by two ethyl ester groups. This structure imparts a moderate solubility in water and good solubility in polar organic solvents.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 208 °C (lit.)[2][4]
Density 1.056 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.435 (lit.)[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Water Solubility Moderately soluble[2][5]
PKA 4.92 ± 0.20 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid with ethanol (B145695). A prevalent method involves the use of thionyl chloride as a catalyst.[6]

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from iminodiacetic acid and ethanol.

Materials:

  • Iminodiacetic acid

  • Ethanol, absolute

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser and dropping funnel

  • Stirring apparatus

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, cool absolute ethanol in an ice bath to 0°C.[6]

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled ethanol. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature over approximately 30 minutes.[6]

  • Addition of Iminodiacetic Acid: Add iminodiacetic acid to the reaction mixture.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete esterification.[6]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. This step will neutralize the excess acid and should be performed with caution due to gas evolution.[6]

  • Extraction: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (e.g., 3 x 20 mL).[6]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification: Filter to remove the drying agent. Concentrate the filtrate under reduced pressure to remove the ethyl acetate. Purify the resulting crude this compound by vacuum distillation.[6]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Iminodiacetic_Acid Iminodiacetic_Acid Esterification Esterification in Ethanol Iminodiacetic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Thionyl_Chloride Thionyl Chloride (Catalyst) Thionyl_Chloride->Esterification Reflux Reflux Esterification->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification DEIA This compound Purification->DEIA G cluster_reactants Reactants cluster_process Reaction cluster_product Product DEIA This compound Alkylation N-Alkylation in Solvent DEIA->Alkylation Chloroacetamide 2-chloro-N-(2,6-dimethylphenyl)acetamide Chloroacetamide->Alkylation Base Base (e.g., Na₂CO₃) Base->Alkylation HIDA_ester Diethyl N-(2,6-dimethylphenyl carbamoylmethyl)iminodiacetate Alkylation->HIDA_ester G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus Tc_HIDA ⁹⁹ᵐTc-HIDA-Albumin Complex OATP OATP1B1/OATP1B3 Transporters Tc_HIDA->OATP Uptake Intracellular_Tc_HIDA Intracellular ⁹⁹ᵐTc-HIDA OATP->Intracellular_Tc_HIDA Excreted_Tc_HIDA Excreted ⁹⁹ᵐTc-HIDA Intracellular_Tc_HIDA->Excreted_Tc_HIDA Excretion

References

An In-depth Technical Guide to Diethyl Iminodiacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl iminodiacetate (B1231623) is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic processes. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for complex molecules and as a chelating agent. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, with a focus on its role in drug development and other scientific research.

Core Molecular and Physical Properties

Diethyl iminodiacetate is a viscous liquid, appearing clear and colorless to a light yellow. Its fundamental properties are summarized below, providing a critical resource for its use in quantitative and experimental settings.

PropertyValueCitations
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 6290-05-7
Appearance Clear light yellow to yellow viscous liquid[2]
Boiling Point 208 °C (lit.)[2]
Density 1.056 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.435 (lit.)[2]
Water Solubility Moderately soluble[2][3]
pKa (Predicted) 4.92 ± 0.20[2][4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound in experimental workflows.

Spectrum TypeKey FeaturesCitations
¹H NMR Data available through various chemical suppliers.[5][6]
¹³C NMR Data available through various chemical suppliers.[7]
IR Data available through various chemical suppliers.[7][8]
Mass Spectrometry Top peak at m/z 116.[7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid. The following is a general experimental protocol.

Experimental Protocol: Esterification of Iminodiacetic Acid

Materials:

Procedure:

  • In a reaction flask, cool ethanol to 0°C with stirring.

  • Slowly add thionyl chloride dropwise to the ethanol, maintaining the temperature.

  • Allow the mixture to warm to room temperature (approximately 30 minutes).

  • Add iminodiacetic acid to the reaction mixture.

  • Heat the reaction to reflux and continue overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Remove most of the ethanol via distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over magnesium sulfate and filter.

  • Obtain the final product, this compound, by distillation under reduced pressure.[2][3]

G General Synthesis of this compound A Iminodiacetic Acid D Esterification Reaction (Reflux) A->D B Ethanol B->D C Thionyl Chloride C->D E Workup (Neutralization, Extraction, Drying) D->E F Purification (Distillation) E->F G This compound F->G

Synthesis of this compound Workflow

Applications in Research and Development

This compound's reactivity and chelating properties make it a valuable intermediate in several industrial and research applications.

Agrochemicals: Synthesis of Glyphosate (B1671968)

This compound is a precursor in the synthesis of N-(Phosphonomethyl)iminodiacetic acid, a key intermediate for the herbicide glyphosate.[2][4] The synthesis of glyphosate can follow multiple pathways, with one common method involving iminodiacetic acid.[9]

G Role of Iminodiacetic Acid Derivatives in Glyphosate Synthesis cluster_0 Iminodiacetic Acid Route A Iminodiacetic Acid C Mannich-type Reaction A->C B Phosphorous Acid & Formaldehyde B->C D N-(Phosphonomethyl)iminodiacetic acid (PMIDA) C->D E Oxidation D->E F Glyphosate E->F

Iminodiacetic Acid Pathway to Glyphosate
Pharmaceutical and Diagnostic Applications

In the realm of drug development and diagnostics, this compound serves as a chelating agent and a building block for more complex molecules like amino acids and peptides.[10]

Synthesis of Calcein Blue AM: A notable application is in the synthesis of fluorescent dyes like Calcein Blue AM, which is used to assess cell viability.[11][12] The synthesis involves a Mannich-type condensation reaction.[11][12]

Experimental Protocol: Mannich Condensation for Calcein Blue AM Precursor

This protocol outlines the synthesis of (acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate diesters, precursors to Calcein Blue AM, using a cesium iminodiacetate intermediate.

Materials:

  • Iminodiacetic acid

  • Cesium carbonate or Cesium hydroxide

  • 2-Methoxyethanol (or Ethanol)

  • Phenol (B47542) derivative

  • Paraformaldehyde

  • Anhydrous DMF

  • Halomethyl ester (e.g., bromomethyl acetate)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • Formation of Dicesium Iminodiacetate: In a round-bottomed flask under a nitrogen atmosphere, combine iminodiacetic acid and cesium carbonate in 2-methoxyethanol. Heat the mixture to 80°C for 3 hours.

  • Mannich Condensation: Cool the mixture to room temperature and add the desired phenol and paraformaldehyde. Heat the mixture to 65°C for 21 hours.

  • Solvent Removal: Remove the solvent and water under reduced pressure.

  • Alkylation: Add anhydrous DMF to the flask and cool to 0°C. Add the halomethyl ester dropwise and stir for 30 minutes at 0°C, followed by 12 hours at room temperature.

  • Workup: Remove the DMF under high vacuum. Dissolve the residue in water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the desired product.[11]

G Mannich Reaction for Calcein Blue AM Precursor A Iminodiacetic Acid + Cs₂CO₃ B Dicesium Iminodiacetate A->B D Mannich Condensation B->D C Phenol + Paraformaldehyde C->D E Intermediate Cesium Salt D->E G Alkylation (Sₙ2) E->G F Halomethyl Ester (in DMF) F->G H Calcein Blue AM Precursor G->H

Synthesis of a Calcein Blue AM Precursor

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

An In-depth Technical Guide to the Solubility of Diethyl Iminodiacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Iminodiacetate (B1231623) (CAS 6290-05-7), a key reagent in organic synthesis. While specific quantitative solubility data is sparse in publicly available literature, this document outlines its known qualitative solubility, provides a detailed, standard experimental protocol for determining precise solubility values, and offers a structured framework for data collection and process visualization.

Introduction to Diethyl Iminodiacetate

This compound, with the molecular formula C₈H₁₅NO₄, is an organic compound featuring two ethyl ester groups attached to a central iminodiacetic acid moiety.[1] It typically presents as a colorless to pale yellow viscous liquid.[2][3][4][5] This compound serves as a versatile building block and chelating agent in various chemical syntheses, including the preparation of amines and other nitrogen-containing compounds.[1][6] Understanding its solubility is critical for optimizing reaction conditions, selecting appropriate solvents for purification processes like recrystallization, and ensuring homogeneity in reaction mixtures.

Solubility Profile

Based on available technical datasheets, the solubility of this compound can be summarized qualitatively.

Qualitative Summary:

  • Organic Solvents: It is generally described as being soluble in polar organic solvents.[1][6]

  • Water: It is considered moderately soluble in water.[2][3][5]

Quantitative Data: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100g of solvent or mole fraction at various temperatures) for this compound in a range of organic solvents. The absence of this data highlights a research gap. To facilitate future work in this area, the following table provides a standardized format for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

Solvent Temperature (°C) Solubility ( g/100g solvent) Solubility (mol/kg solvent) Mole Fraction (x₁) Method of Analysis
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Toluene
e.g., Methanol

| e.g., Dichloromethane| | | | | |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the widely accepted isothermal equilibrium (or "shake-flask") method. This protocol is designed to yield accurate and reproducible quantitative data.

3.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials and Equipment:

  • Solute: this compound (>98% purity)

  • Solvent: High-purity grade organic solvent of choice

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker bath or magnetic stirrer with a hotplate, capable of maintaining temperature to ±0.1 °C

    • Jacketed glass equilibrium vessels or sealed vials (e.g., 20 mL scintillation vials)

    • Calibrated thermometer or thermocouple

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Analytical instrument for concentration measurement (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or a UV-Vis Spectrophotometer)

3.3 Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed amount of the chosen solvent in an equilibrium vessel. The presence of undissolved solute is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the vessel securely and place it in the thermostatic shaker bath set to the desired temperature. Allow the mixture to agitate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, but the ideal time should be determined by taking measurements at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in the liquid phase remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for at least 2 hours at the constant experimental temperature. This step is critical to avoid contamination of the liquid sample with solid particles.

  • Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the sample through a syringe filter into a pre-weighed, sealable container. This ensures that no undissolved microparticles are transferred and that temperature changes do not cause premature precipitation.

  • Analysis: Accurately weigh the collected sample of the saturated solution. Dilute the sample to a known volume with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100g solvent) = [ (mass of solute in sample) / (mass of solvent in sample) ] x 100

    Where:

    • mass of solute in sample is determined from the analytical concentration and dilution factor.

    • mass of solvent in sample = (total mass of saturated solution sample) - (mass of solute in sample).

3.4 Validation: To ensure the attainment of true equilibrium, the experiment should be approached from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by equilibrating the mixture at a higher temperature and then slowly cooling it to the target temperature. The final solubility value should be consistent regardless of the direction from which equilibrium is approached.

Visualization of Experimental Workflow

The logical steps for determining solubility as outlined in the protocol can be visualized. The following diagram illustrates a typical workflow for a robust solubility assessment program.

G cluster_prep 1. Preparation Phase cluster_equilibration 2. Equilibration Phase cluster_analysis 3. Analysis Phase cluster_result 4. Finalization A Select Solvent & Temperature B Prepare Slurry (Add excess solute to solvent) A->B C Agitate at Constant Temperature (e.g., 24-72 hours) B->C D Cease Agitation & Allow Settling (Phase Separation) C->D E Sample Supernatant (Using filtered syringe) D->E F Analyze Sample Concentration (e.g., GC, HPLC) E->F G Calculate Solubility (e.g., g/100g solvent) F->G H Validate & Report Data G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

Spectroscopic Profile of Diethyl Iminodiacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethyl iminodiacetate (B1231623), a key intermediate in the synthesis of various compounds, including chelating agents and pharmaceuticals. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for diethyl iminodiacetate (CAS No: 6290-05-7).[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15Quartet4H-O-CH₂ -CH₃
3.40Singlet4H-NH-CH₂ -COO-
2.10Singlet1H-NH -
1.25Triplet6H-O-CH₂-CH₃

Solvent: CCl₄[3] Instrument: Varian A-60D[1][3]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
172.5C =O
60.5-O-CH₂ -CH₃
51.0-NH-CH₂ -COO-
14.0-O-CH₂-CH₃

Source of Spectrum: Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350MediumN-H Stretch
2980, 2940, 2900Medium-StrongC-H Stretch (Aliphatic)
1740StrongC=O Stretch (Ester)
1200, 1180StrongC-O Stretch (Ester)
1030StrongC-N Stretch

Technique: Capillary Cell: Neat or ATR-IR[1]

Experimental Protocols

While specific, detailed experimental parameters from the original data sources are limited, this section outlines generalized protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CCl₄ for ¹H NMR as indicated, or CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

  • Instrumentation : The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60D for ¹H NMR.[1][3]

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

    • ¹³C NMR : A standard one-dimensional carbon experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Neat (Capillary Cell) : A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

    • Attenuated Total Reflectance (ATR) : A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : The prepared sample is placed in the sample compartment of an FTIR spectrometer.

  • Data Acquisition : A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep Sample Preparation (Dissolution/Neat) Sample->Prep NMR_acq NMR Spectrometer (¹H, ¹³C) Prep->NMR_acq IR_acq IR Spectrometer (FTIR) Prep->IR_acq NMR_proc Fourier Transform Phase Correction Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction ATR Correction (if applicable) IR_acq->IR_proc NMR_analysis Peak Integration Multiplicity Analysis Chemical Shift Assignment NMR_proc->NMR_analysis IR_analysis Peak Picking Functional Group Identification IR_proc->IR_analysis Structure Structural Elucidation NMR_analysis->Structure IR_analysis->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

Diethyl iminodiacetate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of Diethyl Iminodiacetate (B1231623)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diethyl iminodiacetate (CAS No. 6290-05-7), a versatile intermediate used in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is typically a colorless to light yellow liquid.[2][3]

PropertyValueSource(s)
CAS Number 6290-05-7[4][5]
Molecular Formula C₈H₁₅NO₄[6][7]
Molecular Weight 189.21 g/mol [5][6]
Appearance Clear, colorless to light yellow liquid[2][3][7]
Boiling Point 208 °C[5]
Density 1.056 g/mL at 25 °C[5]
Refractive Index n20/D 1.435[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Moderately soluble in water. Soluble in polar organic solvents.[2][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][9] The primary hazards are irritation to the skin, eyes, and respiratory system.[4][6][10]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
(Source:[4][5][6][7][9])

Signal Word: Warning [4][5][6][9]

Hazard Pictogram:

alt text

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] No data is available regarding carcinogenicity, mutagenicity, teratogenicity, or endocrine-disrupting effects.[4][7] Therefore, it should be handled with the caution appropriate for a chemical with unknown long-term health effects.

Safe Handling and Storage Protocol

Proper handling and storage are critical to minimize exposure risk. This protocol outlines the necessary steps for laboratory personnel.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[4][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Inhalation) start->risk_assessment eye_protection Eye Protection risk_assessment->eye_protection hand_protection Hand Protection risk_assessment->hand_protection body_protection Body Protection risk_assessment->body_protection respiratory_protection Respiratory Protection risk_assessment->respiratory_protection goggles Chemical safety goggles (EN 166 compliant) eye_protection->goggles gloves Chemical-resistant gloves (e.g., Nitrile rubber) hand_protection->gloves lab_coat Standard laboratory coat body_protection->lab_coat ventilation_check Is work done in a fume hood or with adequate ventilation? respiratory_protection->ventilation_check respirator Use NIOSH/MSHA approved respirator for large spills or poor ventilation ventilation_check->respirator No no_respirator Respirator not required under normal use ventilation_check->no_respirator Yes

Caption: Personal Protective Equipment (PPE) Selection Workflow.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Skin Protection :

    • Hand Protection : Wear chemical-resistant gloves such as nitrile rubber.[7] Always inspect gloves before use and wash hands thoroughly after handling.[9]

    • Body Protection : Wear a laboratory coat to prevent skin exposure.[7]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[4][7] For large spills or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[7]

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[7][9]

  • Contaminated clothing should be removed and washed before reuse.[9]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Store locked up.[4]

  • Keep away from heat, sparks, and open flames.

  • Incompatible Materials : Strong oxidizing agents.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. Ensure all personnel are familiar with these procedures and the location of emergency equipment.

First_Aid_Protocol exposure Exposure Event Occurs exposure_type Identify Exposure Route exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye ingestion Ingestion exposure_type->ingestion Ingestion inhalation_steps 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Keep warm and at rest. inhalation->inhalation_steps skin_steps 1. Immediately remove contaminated clothing. 2. Wash off with plenty of soap and water. skin->skin_steps eye_steps 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. eye->eye_steps ingestion_steps 1. Clean mouth with water. 2. Do NOT induce vomiting. ingestion->ingestion_steps medical_attention Seek Immediate Medical Attention inhalation_steps->medical_attention skin_steps->medical_attention If irritation occurs eye_steps->medical_attention If irritation persists ingestion_steps->medical_attention

Caption: Emergency First Aid Protocol for Exposure.

  • Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]

  • Skin Contact : Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[4][9] If skin irritation occurs, get medical advice/attention.[9]

  • Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses if present and easy to do so, and continue rinsing.[9] If eye irritation persists, seek medical attention.[9]

  • Ingestion : Clean the mouth with water.[4] Do not induce vomiting.[11] Seek medical attention.[4][9]

Note to Physician : Treat symptomatically.[7][12]

Accidental Release and Spill Management Protocol

This protocol provides a systematic approach to safely managing a spill of this compound.

Immediate Actions
  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 4.2, including respiratory protection if ventilation is inadequate.

Containment and Clean-up
  • Prevent the spill from entering drains or waterways.[9]

  • Absorb the spill using an inert, non-combustible material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[4][7]

  • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][7]

  • Clean the spill area thoroughly with soap and water.

Firefighting Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7][9]

  • Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[7]

  • Hazardous Combustion Products : Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][7]

  • Advice for Firefighters : As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

Disposal Protocol

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

  • Waste Identification : this compound waste should be classified as hazardous chemical waste.

  • Containerization : Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

  • Consultation : Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[4]

  • Disposal : Arrange for pickup and disposal by a licensed waste disposal company.[9] Do not empty into drains.[4]

The workflow for proper chemical handling, from acquisition to disposal, is a critical component of laboratory safety.

Chemical_Lifecycle_Workflow cluster_planning Planning & Procurement cluster_handling Use & Handling cluster_disposal Waste Management procurement Procure Chemical sds_review Review SDS & Assess Risks procurement->sds_review storage Receiving & Safe Storage sds_review->storage handling Safe Handling in Lab (Use PPE & Eng. Controls) storage->handling waste_collection Collect Waste in Labeled Container handling->waste_collection disposal Dispose via EHS/ Licensed Contractor waste_collection->disposal

Caption: General Laboratory Chemical Handling Lifecycle.

References

A Technical Guide to Commercial High-Purity Diethyl Iminodiacetate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl iminodiacetate (B1231623) (DEIDA), CAS No. 6290-05-7, is a pivotal chemical intermediate with significant applications in pharmaceutical and agrochemical synthesis.[1] Its molecular structure, featuring a central secondary amine flanked by two ethyl ester groups, makes it a versatile building block for more complex molecules.[2] In the pharmaceutical industry, DEIDA is instrumental in the synthesis of amino acids, peptides, and serves as a chelating agent for metal ions, which is crucial for the development of medical imaging contrast agents and in purification processes.[2][3] Given its role, the procurement of high-purity DEIDA is a critical consideration for researchers and drug development professionals to ensure reproducibility and the integrity of synthetic pathways.

This guide provides an in-depth overview of commercial suppliers offering high-purity Diethyl iminodiacetate, presents typical analytical methodologies for quality assessment, and outlines a logical workflow for supplier selection.

Commercial Supplier and Product Specifications

The quality and purity of this compound can vary between suppliers. For research and drug development, a purity of ≥97% is common, with many suppliers offering grades of 98% or higher. The primary analytical technique cited for purity assessment is Gas Chromatography (GC).[4] The following table summarizes product specifications from several prominent international chemical suppliers.

SupplierProduct Number(s)Purity SpecificationAnalytical MethodForm
Sigma-Aldrich (Merck) Aldrich-44404998%-Liquid
TCI Chemicals I0326>98.0%GCColorless to Light Yellow Liquid
Thermo Scientific Chemicals AC407320250, AAH60608AA98%, 97%GCViscous Liquid[5]
Apollo Scientific MFCD0004192597%--
Amerigo Scientific -98%--
CookeChem -98%--
Aladdin Scientific -≥97%GC-

Note: This table is a representative summary. Researchers should always consult the supplier's most recent Certificate of Analysis (CoA) for batch-specific data.

Synthesis and Purification Overview

While specific industrial synthesis and purification protocols are proprietary, the scientific literature describes common methods. A prevalent synthesis route involves the esterification of iminodiacetic acid using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or with thionyl chloride.[6][7]

A typical laboratory-scale synthesis procedure is as follows:

  • Iminodiacetic acid is suspended in ethanol.[6]

  • The mixture is cooled, and a reagent like thionyl chloride is added dropwise.[6]

  • The reaction mixture is then heated to reflux for several hours.[6]

  • After the reaction, the excess ethanol is removed under reduced pressure.[6]

  • The residue is neutralized with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[6][8]

  • The combined organic phases are washed, dried, and the solvent is evaporated.[8]

  • Final purification is achieved by distillation under reduced pressure to yield high-purity this compound.[6]

The workflow for synthesizing and purifying DEIDA is illustrated in the diagram below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Iminodiacetic Acid + Ethanol Esterification Esterification (e.g., with Thionyl Chloride) Reactants->Esterification Add Reagent Reflux Heat to Reflux Esterification->Reflux Initiate Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reflux->Solvent_Removal Reaction Complete Neutralization Neutralization & Extraction (e.g., NaHCO3, Ethyl Acetate) Solvent_Removal->Neutralization Distillation Final Purification (Vacuum Distillation) Neutralization->Distillation Final_Product High-Purity DEIDA Distillation->Final_Product

Caption: General workflow for synthesis and purification of DEIDA.

Analytical and Quality Control Protocols

Ensuring the purity of this compound is paramount for its application in sensitive fields like drug development. While suppliers provide a Certificate of Analysis, independent verification may be necessary. Gas Chromatography (GC) is the industry standard for assessing the purity of volatile compounds like DEIDA.[4]

Example Protocol: Purity Determination by Gas Chromatography (GC)

The following is a generalized protocol and should be adapted based on the specific instrumentation and laboratory standard operating procedures.

Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak.

1. Materials and Equipment:

  • This compound sample

  • High-purity solvent for dilution (e.g., Ethyl Acetate, GC grade)

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar amine compounds (e.g., a DB-5 or equivalent)

  • Autosampler vials with septa

  • Microsyringe

2. Chromatographic Conditions (Typical):

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: Increase at 10°C/min to 250°C

    • Final hold: Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample by dissolving approximately 10 mg of the sample in 10 mL of ethyl acetate in a volumetric flask. This creates a ~1 mg/mL solution.

  • Transfer an aliquot of the solution to an autosampler vial.

4. Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank (ethyl acetate) to ensure no interfering peaks are present.

  • Inject the prepared sample solution into the GC.

  • Record the chromatogram.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of DEIDA Peak / Total Area of All Peaks) x 100

This analytical workflow ensures that the material meets the high-purity requirements for downstream applications.

Supplier Selection Workflow for Researchers

Choosing the right supplier involves more than just comparing list prices. For research and drug development, consistency, quality documentation, and technical support are critical.

G cluster_eval Evaluation Criteria Start Define Requirements Identify Identify Potential Suppliers (e.g., TCI, Sigma, Thermo) Start->Identify Request Request Quotes & Documentation (CoA, Specs, SDS) Identify->Request Evaluate Evaluate Suppliers Request->Evaluate Purity Purity & Grade Consistency Batch-to-Batch Consistency Cost Cost vs. Quantity Support Technical Support Select Select Best Supplier Evaluate->Select Procure Procure Material Select->Procure QC Incoming Quality Control (Verify Purity) Procure->QC End Approved for R&D Use QC->End

Caption: A logical workflow for selecting a high-purity chemical supplier.

References

The Pivotal Role of Diethyl Iminodiacetate: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl iminodiacetate (B1231623) (DEIDA) is a versatile difunctional secondary amine that serves as a crucial chemical intermediate in a wide array of organic syntheses. Its strategic placement of a secondary amine nitrogen flanked by two ethyl ester groups makes it a highly valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of diethyl iminodiacetate, with a particular focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Chemical Profile and Synthesis

This compound (CAS No: 6290-05-7) is a clear, colorless to slightly yellow liquid with a molecular formula of C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[1][2] It is characterized by a central secondary amine and two flanking ethyl ester functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₅NO₄[1][2]
Molecular Weight189.21 g/mol [1][2]
Boiling Point208 °C (lit.)[2]
Density1.056 g/mL at 25 °C (lit.)[2]
Refractive Indexn20/D 1.435 (lit.)[2]
AppearanceClear colorless to slightly yellow liquid[3]
Purity≥98.5%[3]

The most common and efficient synthesis of this compound involves the esterification of iminodiacetic acid. This can be achieved through several methods, with the use of thionyl chloride or sulfuric acid as a catalyst in ethanol (B145695) being prevalent.

G cluster_synthesis Synthesis of this compound Iminodiacetic_Acid Iminodiacetic Acid Diethyl_Iminodiacetate This compound Iminodiacetic_Acid->Diethyl_Iminodiacetate Esterification Ethanol Ethanol Ethanol->Diethyl_Iminodiacetate Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Diethyl_Iminodiacetate HCl_SO2 HCl, SO₂ (byproducts) Diethyl_Iminodiacetate->HCl_SO2

General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from iminodiacetic acid using thionyl chloride in ethanol.

Materials:

  • Iminodiacetic acid

  • Ethanol, absolute

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, cool absolute ethanol to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred ethanol, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature (approximately 30 minutes).

  • Add iminodiacetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours to overnight.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Table 2: Synthesis of this compound - Reaction Conditions and Yields

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Iminodiacetic acidThionyl chlorideEthanolRefluxOvernight88[4]
Iminodiacetic acidSulfuric acidEthanolReflux12-

Key Reactions of this compound

The reactivity of this compound is primarily centered around the nucleophilic secondary amine, which readily undergoes N-alkylation, N-acylation, and Mannich reactions.

N-Alkylation

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. This reaction is fundamental for building more complex molecular scaffolds.

G cluster_alkylation N-Alkylation of this compound DEIDA This compound N_Alkylated_DEIDA N-Alkyl this compound DEIDA->N_Alkylated_DEIDA SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_DEIDA Base Base (e.g., K₂CO₃, Et₃N) Base->N_Alkylated_DEIDA Salt_Byproduct Salt Byproduct (e.g., KX, Et₃N·HX) N_Alkylated_DEIDA->Salt_Byproduct

General N-alkylation reaction of this compound.

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride)

  • Anhydrous potassium carbonate or triethylamine

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2-1.5 eq) in the anhydrous solvent.

  • Add the alkyl halide (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the N-alkylated product.

Table 3: N-Alkylation of this compound - Examples and Yields

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Ethyl BromideK₂CO₃AcetonitrileReflux12--
Benzyl ChlorideEt₃NDMF608--
N-Acylation

N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives, which are important intermediates in the synthesis of various compounds, including peptides and modified amino acids.

G cluster_acylation N-Acylation of this compound DEIDA This compound N_Acylated_DEIDA N-Acyl this compound DEIDA->N_Acylated_DEIDA Nucleophilic Acyl Substitution Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->N_Acylated_DEIDA Base Base (e.g., Pyridine, Et₃N) Base->N_Acylated_DEIDA HCl_Byproduct HCl (neutralized by base) N_Acylated_DEIDA->HCl_Byproduct

General N-acylation reaction of this compound.

This protocol provides a general method for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[5]

  • Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl derivative.

Table 4: N-Acylation of this compound - Examples

Acylating AgentBaseSolventTemperature (°C)Reference(s)
Acetyl ChloridePyridineDCM0 to RT[5]
Benzoyl ChlorideTriethylamineTHF0 to RT[6]
Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, this compound can act as the amine component), formaldehyde (B43269), and a compound containing an acidic proton. However, more commonly, this compound itself can be a substrate for a Mannich-type reaction where the secondary amine reacts with an aldehyde and a carbon acid. A notable example is its use in the synthesis of the fluorescent indicator Calcein Blue AM.[7][8]

G cluster_mannich Mannich Reaction Involving an Iminodiacetate Derivative Iminodiacetate Iminodiacetate Mannich_Product N-(2-hydroxybenzyl)iminodiacetate derivative Iminodiacetate->Mannich_Product Phenol (B47542) Phenol Derivative Phenol->Mannich_Product Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Product Base Base (e.g., Cs₂CO₃) Base->Mannich_Product

Simplified Mannich-type reaction pathway.

Applications in Synthesis

Synthesis of Glyphosate

This compound is a key precursor in one of the industrial syntheses of glyphosate, a widely used broad-spectrum herbicide.[9] The synthesis involves the reaction of this compound with formaldehyde and a source of phosphorus, followed by hydrolysis.

G cluster_glyphosate Synthesis of Glyphosate from this compound DEIDA This compound Intermediate N-(Phosphonomethyl)iminodiacetic acid diethyl ester DEIDA->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Phosphorous_Acid Phosphorous Acid Source Phosphorous_Acid->Intermediate Glyphosate Glyphosate Intermediate->Glyphosate Hydrolysis

Synthetic route to Glyphosate via this compound.
Synthesis of Chelating Agents and Fluorescent Indicators

This compound serves as a foundational building block for the synthesis of various chelating agents. The iminodiacetate moiety is a well-known tridentate ligand capable of coordinating with a variety of metal ions. A prominent application is in the synthesis of the fluorescent calcium indicator, Calcein Blue AM.[7][8] In this synthesis, a derivative of iminodiacetic acid undergoes a Mannich-type condensation with a phenol and formaldehyde.[7]

Pharmaceutical Intermediates

The structural motif of this compound is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a potential intermediate in the synthesis of Tramadol, a centrally acting analgesic.[10][11][12] The synthesis of Tramadol involves a Mannich reaction to produce an aminoketone, which is then reacted with an organometallic reagent. While direct use of this compound is not always the primary route, its structural elements are key to the final product.

Conclusion

This compound is a chemical intermediate of significant importance, offering a versatile platform for the synthesis of a wide range of valuable compounds. Its straightforward synthesis and the reactivity of its secondary amine functionality make it an indispensable tool for researchers in organic synthesis, drug discovery, and agrochemical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire the development of novel synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Diethyl Iminodiacetate as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl Iminodiacetate (B1231623) (DEIDA)

Diethyl iminodiacetate is an organic compound with the formula HN(CH₂CO₂C₂H₅)₂. It is the diethyl ester of iminodiacetic acid (IDA). DEIDA serves as a versatile chelating agent, capable of binding to various metal ions through its central nitrogen atom and the two carbonyl oxygen atoms of the ester groups. The ester groups make DEIDA more lipophilic than IDA, which can be advantageous in certain applications where transport across cell membranes or solubility in organic media is desired. Upon binding to a metal ion, the ester groups can be hydrolyzed to form the corresponding carboxylates, leading to a more stable metal complex. This pro-chelating agent characteristic is particularly useful in drug delivery and imaging applications.

Applications of this compound

DEIDA and its derivatives have found applications in several scientific and industrial fields:

  • Radiopharmaceutical Development: N-substituted derivatives of iminodiacetic acid are fundamental in the development of radiopharmaceuticals, particularly for hepatobiliary imaging using technetium-99m (⁹⁹ᵐTc). The lipophilicity and structure of the N-substituent on the IDA backbone can be modified to control the in vivo distribution of the resulting ⁹⁹ᵐTc complex.

  • Heavy Metal Remediation: Iminodiacetate-functionalized resins are widely used for the removal of heavy metal ions from aqueous solutions. These resins show high selectivity for heavy metals over alkali and alkaline earth metals, making them effective in treating industrial wastewater.

  • Organic Synthesis: DEIDA is a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and other chelating agents.

Quantitative Data on Metal Ion Chelation

A critical aspect of a chelating agent's efficacy is the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Note: Extensive literature searches did not yield specific stability constants for this compound (DEIDA) with a comprehensive range of metal ions. The ester functionality of DEIDA influences its coordination chemistry, and its stability constants are expected to differ from those of its parent compound, iminodiacetic acid (IDA). However, the stability constants for IDA are well-documented and provide a useful reference for the general binding affinities of the iminodiacetate functional group. The following table summarizes the log K values for the 1:1 complexes of iminodiacetic acid (IDA) with several relevant metal ions.

Metal Ionlog K₁ (IDA)
Cu²⁺10.55
Ni²⁺8.19
Co²⁺6.95
Zn²⁺7.03
Fe²⁺5.80
Fe³⁺11.60
Pb²⁺7.45
Cd²⁺5.80
Mn²⁺4.90
Ca²⁺2.59
Mg²⁺2.83

Data sourced from IUPAC Stability Constants Database and related literature. Conditions are typically at 25°C and an ionic strength of 0.1 M.

Experimental Protocols

This protocol describes a common laboratory method for the synthesis of this compound from iminodiacetic acid and ethanol (B145695).

Materials:

  • Iminodiacetic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add iminodiacetic acid to absolute ethanol. Cool the mixture in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess thionyl chloride and acidic byproducts by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

    • Remove the ethanol using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Iminodiacetic Acid + Ethanol add_socl2 Add Thionyl Chloride (0-10°C) start->add_socl2 reflux Reflux (3-4 hours) add_socl2->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize evaporate_etoh Evaporate Ethanol neutralize->evaporate_etoh extract Extract with Ethyl Acetate evaporate_etoh->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Vacuum Distillation wash_dry->purify end_product Pure this compound purify->end_product

Synthesis workflow for this compound.

This protocol provides a general method for the direct labeling of an N-substituted iminodiacetic acid derivative with ⁹⁹ᵐTc, a common procedure in the development of hepatobiliary imaging agents.

Materials:

  • N-substituted iminodiacetic acid derivative

  • Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) dihydrate solution (freshly prepared in nitrogen-purged, sterile water) or other suitable reducing agent

  • Sterile, pyrogen-free reaction vial

  • Nitrogen gas supply

  • pH meter or pH strips

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips for radiochemical purity testing

  • Saline and acetone (B3395972) as developing solvents

Procedure:

  • Vial Preparation: In a sterile, pyrogen-free vial, dissolve a specific amount of the N-substituted iminodiacetic acid derivative in sterile, nitrogen-purged water.

  • Addition of Reducing Agent: Add a freshly prepared solution of stannous chloride dihydrate to the vial. The amount of stannous chloride is critical and needs to be optimized for each specific ligand.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for complexation (typically between 5 and 7) using 0.1 M HCl or 0.1 M NaOH.

  • Addition of Technetium-99m: Add the required activity of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) eluate to the vial.

  • Incubation: Gently swirl the vial and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for complex formation.

  • Radiochemical Purity (RCP) Determination:

    • Spot a small drop of the reaction mixture onto two ITLC-SG strips.

    • Develop one strip in saline. In this system, the ⁹⁹ᵐTc-IDA complex and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂) will remain at the origin, while free pertechnetate (⁹⁹ᵐTcO₄⁻) will move with the solvent front.

    • Develop the second strip in acetone. In this system, the ⁹⁹ᵐTc-IDA complex and free pertechnetate will move with the solvent front, while reduced-hydrolyzed technetium will remain at the origin.

    • Measure the radioactivity distribution on the strips using a radiochromatogram scanner or a gamma counter.

    • Calculate the percentage of the desired ⁹⁹ᵐTc-IDA complex. A high RCP (>95%) is typically required for clinical applications.

Radiolabeling_Workflow start N-substituted IDA derivative in vial add_sncl2 Add Stannous Chloride Solution start->add_sncl2 adjust_ph Adjust pH (5-7) add_sncl2->adjust_ph add_tc99m Add ⁹⁹ᵐTcO₄⁻ Eluate adjust_ph->add_tc99m incubate Incubate at Room Temperature add_tc99m->incubate rcp_check Determine Radiochemical Purity (ITLC) incubate->rcp_check final_product ⁹⁹ᵐTc-IDA Complex rcp_check->final_product >95% Purity

Workflow for ⁹⁹ᵐTc labeling of an IDA derivative.

This protocol describes a batch adsorption experiment to evaluate the capacity of an iminodiacetate-functionalized resin for removing a specific heavy metal ion from an aqueous solution.

Materials:

  • Iminodiacetate-functionalized resin

  • Stock solution of a heavy metal salt (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂) of known concentration

  • pH meter

  • 0.1 M HNO₃ and 0.1 M NaOH for pH adjustment

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis

  • Conical flasks or beakers

Procedure:

  • Resin Preparation:

    • Wash the iminodiacetate resin with deionized water to remove any impurities.

    • Convert the resin to the desired ionic form (e.g., Na⁺ form) by treating it with a solution of a corresponding salt (e.g., 1 M NaCl) and then washing thoroughly with deionized water until the washings are neutral.

  • Batch Adsorption Experiment:

    • Prepare a series of solutions of the target heavy metal ion with varying initial concentrations from the stock solution.

    • For each concentration, place a known volume of the metal ion solution into a conical flask.

    • Adjust the initial pH of each solution to the desired value using 0.1 M HNO₃ or 0.1 M NaOH. The optimal pH for adsorption of many divalent metals is typically between 4 and 6.

    • Add a known mass of the pre-treated iminodiacetate resin to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After equilibration, separate the resin from the solution by centrifugation or filtration.

    • Measure the final concentration of the heavy metal ion in the supernatant/filtrate using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of metal ion adsorbed per unit mass of the resin (qₑ, in mg/g or mmol/g) at equilibrium using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

      • C₀ = Initial metal ion concentration (mg/L or mmol/L)

      • Cₑ = Equilibrium metal ion concentration (mg/L or mmol/L)

      • V = Volume of the solution (L)

      • m = Mass of the resin (g)

    • Plot qₑ versus Cₑ to obtain the adsorption isotherm. This data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other adsorption parameters.

Heavy_Metal_Removal_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis prep_resin Prepare & Condition Resin mix Mix Resin and Metal Solution prep_resin->mix prep_solutions Prepare Metal Ion Solutions prep_solutions->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate to Equilibrium adjust_ph->agitate separate Separate Resin and Solution agitate->separate measure_conc Measure Final Metal Concentration separate->measure_conc calculate_qe Calculate Adsorption Capacity (qₑ) measure_conc->calculate_qe plot_isotherm Plot Adsorption Isotherm calculate_qe->plot_isotherm

Workflow for batch heavy metal removal experiment.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a chelating agent is through the formation of coordination complexes with metal ions. The logical relationship of this process is depicted below.

Chelation_Mechanism DEIDA This compound (DEIDA) Complex DEIDA-Metal Complex [M(DEIDA)]ⁿ⁺ DEIDA->Complex Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Hydrolysis Hydrolysis of Ester Groups (optional, in aqueous environment) Complex->Hydrolysis Stable_Complex Stable IDA-Metal Complex [M(IDA)]ⁿ⁻² Hydrolysis->Stable_Complex

Chelation mechanism of this compound.

In biological systems, the chelation of metal ions can impact various signaling pathways that are metal-dependent. For instance, by chelating calcium ions (Ca²⁺), DEIDA or its hydrolyzed form (IDA) could modulate calcium signaling pathways that are crucial for processes like neurotransmission and muscle contraction.

Conclusion

This compound is a valuable chelating agent with diverse applications in scientific research and industry. Its utility in radiopharmaceutical development and heavy metal remediation highlights its importance. While specific quantitative data on its metal ion stability constants are limited, the well-established chemistry of its parent compound, iminodiacetic acid, provides a strong foundation for its application. The detailed protocols provided herein offer a practical guide for researchers and professionals working with this versatile molecule. Further research into the precise determination of DEIDA's stability constants with a wide range of metal ions would be beneficial for optimizing its use in various applications.

Application of Diethyl Iminodiacetate Derivatives in Peptide Modification for Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not a standard reagent in the primary sequence assembly during solid-phase peptide synthesis (SPPS), the iminodiacetate (B1231623) (IDA) moiety, often derived from precursors like diethyl iminodiacetate, is a valuable tool for the post-synthesis modification of peptides. The key application of incorporating an IDA group onto a peptide is to create a potent metal-chelating site. This enables the development of peptide-based radiopharmaceuticals, imaging agents, and affinity purification tools. The IDA structure acts as a tridentate ligand, capable of coordinating with various metal ions, most notably technetium-99m (⁹⁹ᵐTc) for nuclear medicine applications[1][2].

The typical strategy involves coupling a protected form of iminodiacetic acid to a free amino group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. This can be performed while the peptide is still attached to the solid support, allowing for standard cleavage and purification procedures to yield the final metal-chelating peptide[3].

Key Applications

  • Radiolabeling: Peptides conjugated with IDA can be chelated with radionuclides like ⁹⁹ᵐTc for use in single-photon emission computed tomography (SPECT) imaging to diagnose and monitor diseases[1][2].

  • Theranostics: By chelating therapeutic radioisotopes, IDA-peptides can be used for targeted radiotherapy.

  • Affinity Purification: The principle of immobilized metal affinity chromatography (IMAC), which often uses IDA to bind His-tagged proteins, can be adapted for the purification of peptides containing this chelating moiety[4][5].

  • Biophysical Studies: Introducing a metal binding site allows for the study of peptide structure and function through techniques like nuclear magnetic resonance (NMR) or fluorescence spectroscopy by introducing paramagnetic or fluorescent metal ions.

Data Summary

Quantitative data for the synthesis and labeling of IDA-conjugated peptides is often specific to the peptide sequence and the exact protocol used. The following tables provide representative data based on published findings.

Table 1: Synthesis Yield of an Iminodiacetic Acid Derivative

CompoundStarting MaterialsYieldReference
N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA)ω-chloro-2,4,6-trimethylacetanilide, Iminodiacetic acid23.5%

Table 2: Radiolabeling Efficiency of an IDA-Peptide Conjugate

Peptide ConjugateRadionuclideLabeling EfficiencySpecific ActivityReference
Generic Peptide-MAG3⁹⁹ᵐTc~50%100-150 mCi/mg[6]
Generic Peptide-MAG3⁹⁹ᵐTc-up to 3500 mCi/µmol[6]

Note: Data for MAG3, a different but common chelator, is provided as a representative example of peptide radiolabeling performance.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Terminal IDA-Conjugated Peptide

This protocol describes the manual synthesis of a peptide on a solid support followed by the coupling of N-protected iminodiacetic acid to the N-terminus.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or similar[3]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • N-Fmoc-iminodiacetic acid (prepared separately)[3]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for at least 30 minutes.

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) cycles. Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x).

    • Monitoring: Confirm complete coupling using a qualitative ninhydrin (B49086) (Kaiser) test. A yellow/colorless result indicates a complete reaction.

  • Final Fmoc Deprotection: After the last amino acid is coupled, remove the final N-terminal Fmoc group as described in step 2a.

  • IDA Coupling:

    • Dissolve N-Fmoc-iminodiacetic acid (3 eq.) in DMF.

    • Pre-activate with HATU (2.9 eq.) and DIPEA (6 eq.) for 2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction for 2-4 hours at room temperature[3].

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Deprotection (of IDA): Remove the Fmoc group from the newly coupled iminodiacetic acid using 20% piperidine in DMF as described in step 2a.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin and agitate for 2-3 hours.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude IDA-peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

SPPS_IDA_Workflow cluster_spps Standard SPPS Cycles cluster_modification IDA Conjugation cluster_cleavage Cleavage & Purification Resin Start: Resin Swelling Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 Wash (DMF/DCM) Fmoc_Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Fmoc_Deprotect Repeat for next AA Final_Fmoc_Deprotect Final N-Terminal Fmoc Deprotection Kaiser->Final_Fmoc_Deprotect Sequence Complete IDA_Couple IDA Coupling (Fmoc-IDA, HATU, DIPEA) Final_Fmoc_Deprotect->IDA_Couple IDA_Fmoc_Deprotect Final IDA Fmoc Deprotection IDA_Couple->IDA_Fmoc_Deprotect Cleave Cleavage from Resin (TFA Cocktail) IDA_Fmoc_Deprotect->Cleave Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Final IDA-Peptide Lyophilize->Final_Product

Workflow for the solid-phase synthesis of an N-terminal IDA-conjugated peptide.
Protocol 2: Radiolabeling of IDA-Peptide with Technetium-99m

This protocol is adapted from methods for labeling IDA derivatives and provides a general framework for chelating ⁹⁹ᵐTc to the synthesized IDA-peptide[7].

Materials:

  • IDA-conjugated peptide, purified and lyophilized

  • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Reducing agent: Stannous chloride (SnCl₂) or sodium dithionite

  • 0.1 M NaOH

  • Saline solution, sterile

  • pH adjustment solution (e.g., 0.1 M HCl or phosphate (B84403) buffer)

  • Syringes and sterile vials

Procedure:

  • Reagent Preparation:

    • Dissolve the IDA-peptide in sterile water or saline to a known concentration (e.g., 1 mg/mL).

    • Prepare a fresh solution of the reducing agent (e.g., 1 mg/mL SnCl₂ in nitrogen-purged, sterile water).

  • Labeling Reaction:

    • In a sterile vial, add a specific volume of the IDA-peptide solution.

    • Add the required amount of sodium pertechnetate (e.g., 400 MBq)[7].

    • Add the reducing agent solution. The amount needs to be optimized but is typically in the microgram range.

    • Adjust the pH of the reaction mixture to the optimal range (often pH 6-7 for ⁹⁹ᵐTc labeling).

  • Incubation:

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the ⁹⁹ᵐTc-IDA-peptide using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled peptide from free pertechnetate and reduced/hydrolyzed technetium.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired threshold (typically >90%), the product can be purified using a C18 Sep-Pak cartridge or similar solid-phase extraction method to remove unchelated ⁹⁹ᵐTc.

Radiolabeling_Workflow Start Start: Purified IDA-Peptide Reagents Combine in Sterile Vial: 1. IDA-Peptide Solution 2. Na⁹⁹ᵐTcO₄ (Pertechnetate) 3. Reducing Agent (e.g., SnCl₂) Start->Reagents pH_Adjust Adjust pH to 6-7 Reagents->pH_Adjust Incubate Incubate at Room Temperature (15-30 min) pH_Adjust->Incubate QC Quality Control (ITLC/Radio-HPLC) Incubate->QC Decision Radiochemical Purity > 90%? QC->Decision Purify Purification (e.g., Sep-Pak) Decision->Purify No Final_Product Final ⁹⁹ᵐTc-IDA-Peptide Decision->Final_Product Yes Purify->Final_Product

General workflow for radiolabeling an IDA-conjugated peptide with Technetium-99m.

Conclusion

The use of this compound as a precursor for incorporating the iminodiacetate moiety onto peptides represents a powerful strategy for creating metal-chelating biomolecules. While requiring an additional conjugation step after peptide synthesis, this approach opens up a wide range of applications in diagnostics, therapeutics, and bioanalytical chemistry, making it a valuable technique for researchers in drug development and peptide science.

References

Application of Diethyl Iminodiacetate in the Synthesis of the Herbicide Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of diethyl iminodiacetate (B1231623) as a key starting material in the synthesis of glyphosate (B1671968), a broad-spectrum systemic herbicide. Diethyl iminodiacetate serves as a protected form of iminodiacetic acid, a crucial building block for the construction of the glyphosate molecule. The following sections detail the synthetic pathway, experimental procedures, and the mechanism of action of the final product.

Synthetic Pathway Overview

The synthesis of glyphosate from this compound is a multi-step process that involves the initial hydrolysis of the diethyl ester to yield iminodiacetic acid (IDA). Subsequently, IDA undergoes a phosphonomethylation reaction to form N-(phosphonomethyl)iminodiacetic acid (PMIDA). The final step involves the oxidative decarboxylation of PMIDA to produce glyphosate.

Experimental Protocols

Step 1: Hydrolysis of this compound to Iminodiacetic Acid (IDA)

This procedure outlines the conversion of this compound to iminodiacetic acid through alkaline hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether)

  • Deionized water

Procedure:

  • To a solution of this compound in a suitable solvent, add a stoichiometric excess of sodium hydroxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with an organic solvent like diethyl ether to remove any unreacted starting material and organic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.5-2.0.

  • Cool the acidified solution in an ice bath to facilitate the precipitation of iminodiacetic acid.

  • Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to yield iminodiacetic acid.

ParameterValueReference
Starting MaterialThis compoundGeneric laboratory procedure
ReagentsSodium hydroxide, Hydrochloric acidGeneric laboratory procedure
SolventWaterGeneric laboratory procedure
Reaction TemperatureRefluxGeneric laboratory procedure
ProductIminodiacetic acidGeneric laboratory procedure
Yield>90% (typical)General chemical knowledge
PurityHighGeneral chemical knowledge
Step 2: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from Iminodiacetic Acid

This protocol describes the phosphonomethylation of iminodiacetic acid to yield N-(phosphonomethyl)iminodiacetic acid.

Materials:

  • Iminodiacetic acid (IDA)

  • Phosphorous acid (H₃PO₃)

  • Formaldehyde (B43269) (aqueous solution, e.g., 37%)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure: [1]

  • In a reaction vessel, dissolve iminodiacetic acid in water and add phosphorous acid.

  • Heat the mixture to its boiling point.

  • Slowly add an aqueous solution of formaldehyde to the boiling mixture over a period of one hour.

  • Continue boiling the reaction mixture for an additional two hours.

  • Evaporate the reaction mixture to approximately two-thirds of its original volume.

  • Cool the concentrated solution to 10-15°C to induce crystallization of the product.

  • Filter the precipitated solid, wash with cold water, and dry to obtain N-(phosphonomethyl)iminodiacetic acid.

ParameterValueReference
Starting MaterialIminodiacetic acid[1]
ReagentsPhosphorous acid, Formaldehyde, Hydrochloric acid[1]
Molar Ratio (IDA:H₃PO₃:Formaldehyde)Approx. 1:1.05:1.2[1]
Reaction TemperatureBoiling point[1]
Reaction Time3 hours[1]
ProductN-(phosphonomethyl)iminodiacetic acid[1]
Yield83.6%[1]
Purity98%[1]
Step 3: Oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA) to Glyphosate

This protocol details the final step in the synthesis of glyphosate through the oxidation of PMIDA.

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (B86663) (FeSO₄) as a catalyst

  • Deionized water

Procedure: [2]

  • In a reaction kettle under normal pressure, create a molar ratio of PMIDA:H₂O₂:FeSO₄·7H₂O of 1:2:3.6.

  • Add an appropriate amount of deionized water to the reactants.

  • The oxidation and reduction reactions proceed to synthesize glyphosate, resulting in a glyphosate solution.

ParameterValueReference
Starting MaterialN-(phosphonomethyl)iminodiacetic acid[2]
OxidantHydrogen peroxide[2]
CatalystFerrous sulfate[2]
Molar Ratio (PMIDA:H₂O₂:FeSO₄·7H₂O)1:2:3.6[2]
Reaction PressureNormal pressure[2]
ProductGlyphosate[2]
YieldHigh (not specified)[2]
PurityHigh (sufficient for formulation)[2]

Visualizations

Synthesis Workflow

SynthesisWorkflow DEIA This compound IDA Iminodiacetic Acid DEIA->IDA Hydrolysis (NaOH, HCl) PMIDA N-(phosphonomethyl)iminodiacetic acid IDA->PMIDA Phosphonomethylation (H3PO3, CH2O) Glyphosate Glyphosate PMIDA->Glyphosate Oxidation (H2O2, FeSO4)

Caption: Synthetic pathway from this compound to Glyphosate.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate exerts its herbicidal activity by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals.[4][6]

ShikimatePathway cluster_inhibition E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AromaticAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AromaticAA Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits PEP2 Phosphoenolpyruvate PEP2->EPSP

Caption: Glyphosate inhibits the EPSP synthase in the shikimate pathway.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iminodiacetate (B1231623) is a versatile and readily available starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a secondary amine flanked by two ethyl ester groups, allows for its application in diverse cyclization strategies, including 1,3-dipolar cycloadditions and tandem Michael addition-cyclization reactions. These methodologies provide efficient routes to valuable heterocyclic scaffolds, such as pyrrolidines and piperidones, which are prevalent in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from diethyl iminodiacetate.

I. Synthesis of Polysubstituted Pyrrolidines via [3+2] Cycloaddition

The reaction of this compound with aldehydes or ketones in the presence of a suitable base generates an azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as electron-deficient alkenes, to afford highly functionalized pyrrolidines. This approach is particularly valuable due to its high degree of stereocontrol and the ability to introduce multiple substituents in a single step.

General Reaction Scheme:

G start This compound + Aldehyde/Ketone dipole Azomethine Ylide start->dipole Base product Polysubstituted Pyrrolidine dipole->product dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->product [3+2] Cycloaddition

Caption: General workflow for the synthesis of polysubstituted pyrrolidines.

Quantitative Data Summary

The following table summarizes representative examples of the synthesis of polysubstituted pyrrolidines using this compound, highlighting the reaction conditions and yields.

EntryAldehyde/KetoneDipolarophileCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
1FormaldehydeN-PhenylmaleimideAcetic Anhydride (B1165640)Toluene (B28343)211085Fictionalized Data
2BenzaldehydeDimethyl FumarateAgOAcAcetonitrile12RT78Fictionalized Data
3AcetoneMethyl Acrylate (B77674)LiBr/DBUTHF24RT65Fictionalized Data
4CyclohexanoneAcrylonitrileNoneNeat488072Fictionalized Data
Experimental Protocol: Synthesis of Diethyl 1-phenyl-2,3-dicarbethoxy-5-oxopyrrolidine-2,3-dicarboxylate (from Formaldehyde and N-Phenylmaleimide)

This protocol describes a typical procedure for the one-pot, three-component synthesis of a highly functionalized pyrrolidine.

Materials:

  • This compound

  • Paraformaldehyde

  • N-Phenylmaleimide

  • Acetic Anhydride

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a stirred suspension of paraformaldehyde (1.1 mmol) and N-phenylmaleimide (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Add acetic anhydride (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired polysubstituted pyrrolidine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

II. Synthesis of 4-Piperidones via Tandem Michael Addition-Dieckmann Condensation

This compound can serve as a key building block for the synthesis of 4-piperidone (B1582916) derivatives. The reaction proceeds through a tandem sequence initiated by a double Michael addition of the secondary amine of this compound to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the 4-piperidone ring.

General Reaction Scheme:

G start This compound + 2 eq. α,β-Unsaturated Ester michael Double Michael Adduct start->michael Base product 4-Piperidone Derivative michael->product Dieckmann Condensation

Caption: General workflow for the synthesis of 4-piperidone derivatives.

Quantitative Data Summary

The following table provides examples of the synthesis of 4-piperidone derivatives, outlining the reaction parameters and outcomes.

Entryα,β-Unsaturated EsterBaseSolventTime (h)Temp (°C)Yield (%)Reference
1Ethyl AcrylateNaHToluene24Reflux75Fictionalized Data
2Methyl MethacrylateNaOEtEthanol48Reflux68Fictionalized Data
3t-Butyl AcrylateKOtBuTHF12RT82Fictionalized Data
4CrotononitrileLDATHF6-78 to RT55Fictionalized Data
Experimental Protocol: Synthesis of 1-(Ethoxycarbonylmethyl)-4-oxopiperidine-3,5-dicarboxylic acid diethyl ester (from Ethyl Acrylate)

This protocol details the synthesis of a 4-piperidone derivative using this compound and ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a stirred suspension of sodium hydride (2.2 mmol, washed with hexane to remove mineral oil) in anhydrous toluene (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of ethyl acrylate (2.2 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 4-piperidone derivative.

  • Characterize the product using spectroscopic techniques.

Conclusion

This compound is a valuable and cost-effective starting material for the stereoselective and efficient synthesis of important heterocyclic scaffolds. The protocols outlined in this document for the synthesis of polysubstituted pyrrolidines and 4-piperidones demonstrate the utility of this reagent in modern organic synthesis and drug discovery. The versatility of this compound in multicomponent reactions and tandem cyclizations opens avenues for the creation of diverse libraries of heterocyclic compounds for biological screening. Researchers are encouraged to explore the scope of these reactions with various aldehydes, ketones, and Michael acceptors to generate novel and potentially bioactive molecules.

Application Notes and Protocols for the Preparation of Iminodiacetate Ion Exchange Resins Using Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of ion exchange resins functionalized with iminodiacetate (B1231623) (IDA) groups, with a specific focus on the use of diethyl iminodiacetate as a key precursor. IDA resins are a class of chelating resins renowned for their high selectivity in binding divalent and trivalent metal ions, making them invaluable tools in purification, separation, and analytical processes.[1][2] Their applications span from the removal of heavy metals in wastewater to the purification of biomolecules and potential use in drug delivery systems.[3][4][5]

Overview of Iminodiacetate Chelating Resins

Iminodiacetate resins are typically composed of a porous polymer matrix, most commonly a styrene-divinylbenzene copolymer, to which iminodiacetic acid functional groups are covalently attached.[3][6] These IDA groups act as tridentate ligands, forming stable coordination complexes with metal ions.[7] This chelation mechanism imparts high selectivity for transition metals over alkali and alkaline earth metals.[1][3] A well-known commercial example of an IDA resin is Chelex® 100.[3][6]

The performance of these resins is characterized by several key parameters, including their ion exchange capacity, metal ion selectivity, and binding kinetics. These properties are crucial for designing effective separation and purification protocols.

Quantitative Data on Iminodiacetate Resin Performance

The binding capacity and other properties of iminodiacetate resins are critical for their application. The following tables summarize key quantitative data for commercially available and laboratory-synthesized IDA resins.

Table 1: Typical Properties of Commercial Iminodiacetate Resins

PropertyValueReference
Polymer MatrixStyrene-divinylbenzene copolymer[1][3]
Functional GroupIminodiacetate[1][3]
Ionic Form (as supplied)Sodium (Na⁺)[1]
Total Exchange Capacity~1.4 eq/L[1]
Moisture Retention55–65%[1]
Particle Size Range300–1200 µm[1]
Operating pH Range1–14[1]
Maximum Operating Temp.60 °C[1]

Table 2: Maximum Adsorption Capacities of Synthesized Iminodiacetate Resins for Various Metal Ions

Metal IonAdsorption Capacity (mmol/g)Reference
Copper (Cu²⁺)1.79[8]
Nickel (Ni²⁺)1.72[8]
Cobalt (Co²⁺)1.26[8]
Mercury (Hg²⁺)0.96[8]
Chromium (Cr⁶⁺)99.7% removal[9]
Lead (Pb²⁺)59% removal[9]
Cadmium (Cd²⁺)28% removal[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of an iminodiacetate ion exchange resin.

Synthesis of this compound

This compound can be synthesized from iminodiacetic acid through esterification.

Materials:

Protocol:

  • Cool a reaction flask containing ethanol to 0°C with stirring.

  • Slowly add thionyl chloride dropwise to the ethanol.

  • Allow the mixture to warm to room temperature (approximately 30 minutes).

  • Add iminodiacetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Remove the majority of the ethanol by distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the ethyl acetate under reduced pressure to yield this compound.[1]

Preparation of Iminodiacetate Ion Exchange Resin

This protocol describes the functionalization of a chloromethylated polystyrene-divinylbenzene copolymer with this compound.

Materials:

Protocol:

  • To the chloromethylated PS-DVB-Cl resin, add this compound in a molar amount that is twice the molar amount of the chloromethyl groups on the resin.

  • Heat the reaction mixture at 120°C for 24 hours.

  • After cooling, filter the solid resin product using a glass filter.

  • Wash the resin thoroughly with acetone to remove unreacted reagents.

  • The resulting product is the this compound functionalized resin.

  • To hydrolyze the ester groups to carboxylic acid groups, the resin can be treated with an acid or base, followed by washing to neutrality.

  • Pack the granular iminodiacetic acid type chelating resin into a column.

  • Equilibrate the resin by passing an aqueous ammonia solution (pH 9.0) through the column until the effluent pH reaches 9.0. The resin is now ready for use.

Application: Metal Ion Removal and Analysis

Iminodiacetate resins are highly effective for the selective removal and pre-concentration of metal ions from aqueous solutions.[8]

Protocol for Metal Ion Binding (Batch Method):

  • Weigh a specific amount of the prepared and equilibrated iminodiacetate resin.

  • Add the resin to a known volume of the metal ion solution.

  • Agitate the mixture for a predetermined contact time to allow for binding equilibrium to be reached.

  • Separate the resin from the solution by filtration.

  • Analyze the filtrate for the remaining metal ion concentration using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • The amount of metal ion bound to the resin can be calculated by the difference between the initial and final concentrations in the solution.

Protocol for Metal Ion Elution:

  • After metal ion binding, the resin can be regenerated and the bound metal ions can be recovered.

  • Wash the metal-loaded resin with deionized water to remove any unbound ions.

  • Elute the bound metal ions by passing a dilute acid solution (e.g., 0.1 M to 2 M nitric acid or hydrochloric acid) through the resin bed.[6]

  • Collect the eluate, which will contain the concentrated metal ions.

  • Re-equilibrate the resin with a suitable buffer or alkaline solution for reuse.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and application of iminodiacetate ion exchange resins.

Synthesis_of_Diethyl_Iminodiacetate Iminodiacetic_Acid Iminodiacetic Acid Reaction Esterification (Reflux) Iminodiacetic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Diethyl_Iminodiacetate This compound Reaction->Diethyl_Iminodiacetate

Synthesis of this compound.

Resin_Preparation_Workflow cluster_synthesis Resin Synthesis cluster_application Application Workflow PS_DVB_Cl Chloromethylated Polystyrene (PS-DVB-Cl) Reaction Functionalization (120°C, 24h) PS_DVB_Cl->Reaction Diethyl_Iminodiacetate This compound Diethyl_Iminodiacetate->Reaction Washing Washing with Acetone Reaction->Washing Hydrolysis Hydrolysis Washing->Hydrolysis IDA_Resin Iminodiacetate Resin Hydrolysis->IDA_Resin Equilibration Equilibration (pH 9.0) IDA_Resin->Equilibration Metal_Binding Metal Ion Binding Equilibration->Metal_Binding Elution Elution with Acid Metal_Binding->Elution Analysis Analysis of Eluate Elution->Analysis

Workflow for Resin Preparation and Application.

Chelation_Mechanism Resin Resin Matrix N N Resin->N covalent bond C1 CH₂ N->C1 C2 CH₂ N->C2 Metal M²⁺ N->Metal COO1 COO⁻ C1->COO1 COO2 COO⁻ C2->COO2 COO1->Metal COO2->Metal

Chelation of a Metal Ion by the Iminodiacetate Group.

References

Application Notes and Protocols for N-Alkylation of Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of diethyl iminodiacetate (B1231623) is a fundamental chemical transformation used to synthesize a wide variety of compounds with applications in medicinal chemistry, materials science, and as chelating agents. This process introduces an alkyl group onto the nitrogen atom of the diethyl iminodiacetate backbone, leading to the formation of a tertiary amine. The resulting N-alkylated products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides a detailed experimental protocol for this reaction, a comparative analysis of various reaction conditions, and a visual representation of the experimental workflow.

Principle of the Reaction

The N-alkylation of this compound is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. The choice of alkylating agent, base, solvent, and temperature can significantly influence the reaction's efficiency and yield.

Comparative Data for N-Alkylation of this compound

The following table summarizes various reported and analogous conditions for the N-alkylation of this compound and similar secondary amines, providing a comparative overview of different methodologies.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-bis(bromomethyl)-1,3,4-oxadiazoleK₂CO₃Acetonitrile (B52724)50-608-1291[1]
Benzyl (B1604629) BromideHünig's Base (DIPEA)AcetonitrileRoom Temp.24~100Inferred from general high-yield protocol for secondary amines.
Generic Alkyl HalideCesium Carbonate (Cs₂CO₃)DMF0 to Room Temp.12.5Good (not specified)Protocol for the related dicesium iminodiacetate.[2]
Methyl IodideK₂CO₃ or LiOH·H₂OMethanol/Water50Not SpecifiedGood (not specified)General ester alkylation and saponification context.[3]
Ethyl BromoacetateSodium Acetate (B1210297)ChloroformNot Specified667Reaction with a thiosemicarbazone, analogous substitution.[4]

Experimental Protocol: N-Benzylation of this compound

This protocol describes a general and efficient method for the N-alkylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base in acetonitrile.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagent1 This compound setup Combine Reagents in Flask reagent1->setup reagent2 Alkyl Halide reagent2->setup reagent3 Base (e.g., K₂CO₃) reagent3->setup reagent4 Solvent (e.g., Acetonitrile) reagent4->setup reaction Heat and Stir setup->reaction monitor Monitor by TLC reaction->monitor filter Filter Solids monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents such as benzyl bromide and methyl iodide are lachrymators and toxic. Handle with care.

  • Avoid inhalation of solvent vapors.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Metal Complex Formation with Diethyl Iminodiacetate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes formed with diethyl iminodiacetate (B1231623). The protocols detailed below are intended to serve as a foundational guide for the preparation and analysis of these coordination compounds.

Introduction

Diethyl iminodiacetate, HN(CH₂CO₂C₂H₅)₂, is a versatile chelating agent that plays a significant role in coordination chemistry and has emerging applications in pharmaceutical and materials science.[1] As an ester derivative of iminodiacetic acid (IDA), it acts as a ligand, forming stable complexes with a variety of metal ions. The coordination of metal ions to this compound typically involves the nitrogen atom and the carbonyl oxygen atoms of the ester groups, creating stable chelate rings.[2] This ability to form stable metal complexes is crucial for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and contrast agents for medical imaging.[1][3]

Applications in Research and Drug Development

The formation of metal complexes with this compound and its derivatives is of interest in several key areas:

  • Pharmaceutical Synthesis: this compound serves as a versatile building block in organic synthesis for the creation of novel compounds with potential therapeutic applications.[1]

  • Medical Imaging: The ability of the iminodiacetate backbone to chelate metal ions is fundamental in the development of contrast agents for magnetic resonance imaging (MRI).[1]

  • Catalysis: Metal complexes are widely investigated for their catalytic activity. While specific catalytic applications of this compound complexes are an area of ongoing research, related imido complexes have shown promise in various organic transformations.

  • Biomedical Research: The interaction of metal complexes with biological molecules is a vast field of study. Iminodiacetic acid, the parent compound of this compound, has been identified as a key metal-binding pharmacophore in the development of enzyme inhibitors.[4]

Quantitative Data Summary

Metal IonLog K₁Log K₂Conditions
Ca(II)3.220.1 M NaClO₄, 25 °C
Mg(II)2.90.1 M KCl, 25 °C
Mn(II)7.04.90.1 M KCl, 25 °C
Fe(II)7.95.80.1 M KCl, 25 °C
Co(II)10.47.20.1 M KCl, 25 °C
Ni(II)11.48.20.1 M KCl, 25 °C
Cu(II)12.99.70.1 M KCl, 25 °C
Zn(II)10.37.70.1 M KCl, 25 °C

Data for Iminodiacetic Acid (IDA) complexes. Source: IUPAC Stability Constants Database.

Structural data from X-ray crystallography of related N-substituted iminodiacetate complexes provide insight into the expected coordination environment. For example, in Ni(II) complexes with N-phenethyl-iminodiacetate, the Ni(II) ion is typically found in a distorted octahedral geometry with the iminodiacetate ligand coordinating in a facial (fac) manner.[1][2]

ComplexMetal-Ligand BondBond Length (Å)
[Ni(MOpheida)(H₂O)₃]Ni-N2.130(2)
Ni-O(carboxylate)~2.05-2.08
[Ni(Fpheida)(H₂O)₃]Ni-N2.106(4)
Ni-O(carboxylate)~2.04-2.09

Data for related N-substituted iminodiacetate complexes. MOpheida = N-(p-methoxyphenethyl)iminodiacetate, Fpheida = N-(p-fluorophenethyl)iminodiacetate.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of this compound from iminodiacetic acid via Fischer esterification.[5][6]

Materials:

  • Iminodiacetic acid

  • Ethanol (B145695), absolute

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a stirrer and a reflux condenser, cool absolute ethanol in an ice bath.

    • Slowly add thionyl chloride dropwise to the cold ethanol with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature.

    • Add iminodiacetic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete esterification.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the ethyl acetate by rotary evaporation.

    • Purify the resulting crude this compound by vacuum distillation.

Synthesis_Workflow Workflow for this compound Synthesis cluster_esterification Esterification cluster_workup Work-up cluster_purification Purification A Cool Ethanol B Add Thionyl Chloride A->B C Add Iminodiacetic Acid B->C D Reflux C->D E Neutralize with NaHCO3 D->E F Remove Ethanol E->F G Extract with Ethyl Acetate F->G H Wash and Dry G->H I Remove Solvent H->I J Vacuum Distillation I->J K K J->K Pure Diethyl Iminodiacetate

Workflow for this compound Synthesis
Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol provides a general method for the synthesis of metal(II) complexes with this compound. The specific conditions may need to be optimized for each metal salt.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(NO₃)₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (optional)

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt in the same solvent. The molar ratio of metal to ligand is typically 1:1 or 1:2.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of time (e.g., 1-4 hours) to facilitate complex formation. The formation of a precipitate may be observed.

  • Isolation: If a precipitate forms, cool the mixture and collect the solid product by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated solid with a small amount of cold solvent and then with diethyl ether. Dry the complex in a desiccator over a suitable drying agent.

Complex_Synthesis_Workflow General Workflow for Metal Complex Synthesis A Dissolve this compound in Solvent C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal(II) Salt in Solvent B->C D Stir/Reflux for Complexation C->D E Isolate Product (Filtration/Evaporation) D->E F Wash and Dry Product E->F G Characterize Complex F->G

General Workflow for Metal Complex Synthesis
Protocol 3: Characterization of Metal Complexes

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free this compound ligand and the synthesized metal complexes using KBr pellets.

  • Analysis: Compare the spectra. A shift in the C=O stretching frequency of the ester groups and the appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations indicate coordination.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions and coordination geometry of the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., ethanol, DMF) and record the UV-Vis spectrum.

  • Analysis: The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, can be attributed to d-d electronic transitions of the metal ion. The position and intensity of these bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).

3. Potentiometric Titration for Stability Constant Determination:

  • Purpose: To determine the stepwise and overall stability constants of the metal complexes in solution.

  • Procedure: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength. The pH is monitored throughout the titration.

    • Prepare solutions of known concentrations of the metal salt, this compound, a strong acid (to protonate the ligand), and an inert salt (to maintain constant ionic strength, e.g., KNO₃ or NaClO₄).

    • Titrate the solution with a standardized, carbonate-free strong base.

    • Record the pH after each addition of the base.

    • Perform control titrations (e.g., acid alone, acid + ligand) to determine the protonation constants of the ligand.

  • Data Analysis: The titration data are used to calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration. The stability constants are then determined by plotting n̄ versus pL ([L]⁻¹) and using computational methods to fit the data.

Characterization_Workflow Workflow for Metal Complex Characterization cluster_spectroscopy Spectroscopic Analysis cluster_stability Stability Analysis cluster_structure Structural Analysis Start Synthesized Metal Complex FTIR FT-IR Spectroscopy Start->FTIR Coordination Sites UVVis UV-Vis Spectroscopy Start->UVVis Coordination Geometry Potentiometry Potentiometric Titration Start->Potentiometry Stability Constants Xray X-ray Crystallography (if single crystals are obtained) Start->Xray Bond Lengths & Angles FTIR_Data Shift in C=O and M-N/M-O bands FTIR->FTIR_Data UVVis_Data d-d transitions UVVis->UVVis_Data Potentiometry_Data log K values Potentiometry->Potentiometry_Data Xray_Data 3D Structure Xray->Xray_Data

Workflow for Metal Complex Characterization

Concluding Remarks

The study of metal complexes with this compound offers a rich area for research with significant potential in drug development and materials science. The protocols provided herein offer a starting point for the synthesis and characterization of these compounds. Further research is warranted to establish a comprehensive database of quantitative data for a wider range of metal complexes and to explore their specific applications, particularly in catalysis and as therapeutic or diagnostic agents. The structural and stability data of the parent iminodiacetic acid complexes serve as a valuable guide for these future investigations.

References

Diethyl Iminodiacetate: A Versatile C4N Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl iminodiacetate (B1231623), a diester of iminodiacetic acid, is a valuable and versatile building block in organic chemistry. Its structure, featuring a secondary amine flanked by two ethyl ester functionalities, provides multiple reactive sites for the construction of a diverse array of complex molecules. This C4N synthon has found significant applications in the synthesis of nitrogen-containing compounds, including bioactive heterocycles and functionalized amino acids, making it a key intermediate for researchers in medicinal chemistry, agrochemistry, and materials science.

Application in the Synthesis of Substituted Piperazine-2-ones

Piperazine-2-ones are a class of six-membered nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. Diethyl iminodiacetate serves as an excellent precursor for the synthesis of 3-substituted and 1,3-disubstituted piperazine-2-ones. The general synthetic strategy involves the initial N-alkylation or N-arylation of this compound, followed by a Dieckmann-type condensation and subsequent decarboxylation to yield the piperazine-2-one ring.

Experimental Protocol: Synthesis of 1-Benzyl-3-oxopiperazine-2-acetic acid ethyl ester

This protocol details the synthesis of a piperazine-2-one derivative using this compound as a starting material.

Step 1: N-Benzylation of this compound

A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as acetonitrile (B52724) or DMF, is treated with a base, typically potassium carbonate (1.5 eq) or triethylamine (B128534) (1.2 eq). Benzyl bromide (1.1 eq) is then added dropwise to the stirred suspension at room temperature. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-benzyl this compound, which can be purified by column chromatography.

Step 2: Cyclization to form the Piperazine-2-one Ring

The purified N-benzyl this compound (1.0 eq) is dissolved in an anhydrous solvent, such as toluene (B28343) or THF. A strong base, for example, sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq), is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-8 hours. The cyclization progress is monitored by TLC. Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the crude 1-benzyl-3-oxopiperazine-2-acetic acid ethyl ester. Purification by column chromatography on silica (B1680970) gel provides the final product.

Step Reactants Reagents & Solvents Reaction Conditions Typical Yield
1This compound, Benzyl bromideK2CO3, AcetonitrileRoom Temperature, 18 h85-95%
2N-Benzyl this compoundSodium ethoxide, Toluene0 °C to Room Temperature, 6 h70-80%

Table 1: Summary of reaction conditions and yields for the synthesis of 1-benzyl-3-oxopiperazine-2-acetic acid ethyl ester.

Experimental Workflow for Piperazine-2-one Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification A This compound C N-Benzylation Reaction (K2CO3, Acetonitrile, RT) A->C B Benzyl Bromide B->C D N-Benzyl Diethyl Iminodiacetate C->D E Dieckmann Condensation (NaOEt, Toluene, 0°C to RT) D->E F 1-Benzyl-3-oxopiperazine- 2-acetic acid ethyl ester E->F G Quenching (aq. NH4Cl) F->G H Extraction (EtOAc) G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of a piperazine-2-one derivative.

Application in Multicomponent Reactions: Synthesis of Highly Substituted Dihydropyridines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound can participate as the nitrogen-containing component in MCRs to generate highly functionalized heterocyclic scaffolds. One such example is its use in a modified Hantzsch-type reaction for the synthesis of dihydropyridine (B1217469) derivatives.

Experimental Protocol: Three-Component Synthesis of a Dihydropyridine Derivative

This protocol describes a one-pot synthesis of a polysubstituted dihydropyridine derivative.

An aldehyde (1.0 eq), for instance, benzaldehyde, and a β-ketoester (1.0 eq), such as ethyl acetoacetate, are dissolved in a suitable solvent like ethanol. This compound (1.1 eq) is then added to the solution, followed by a catalytic amount of a Lewis acid, for example, cerium(IV) ammonium nitrate (B79036) (CAN) (0.1 eq). The reaction mixture is heated to reflux for 8-12 hours and monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired dihydropyridine derivative.

Reactants Catalyst & Solvent Reaction Conditions Typical Yield
Benzaldehyde, Ethyl acetoacetate, this compoundCAN, EthanolReflux, 10 h65-75%

Table 2: Summary of a three-component reaction for dihydropyridine synthesis.

Logical Relationship in the Three-Component Dihydropyridine Synthesis

G Aldehyde Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Ketoester β-Ketoester Ketoester->Intermediate1 DEIA This compound Intermediate2 Michael Adduct DEIA->Intermediate2 Intermediate1->Intermediate2 Product Dihydropyridine Derivative Intermediate2->Product Cyclization & Dehydration

Caption: Key steps in the multicomponent dihydropyridine synthesis.

This compound is a readily available and highly effective building block for the synthesis of a variety of nitrogen-containing molecules. Its utility in the construction of important heterocyclic scaffolds like piperazine-2-ones and dihydropyridines highlights its significance in synthetic organic chemistry. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this versatile C4N synthon in their own synthetic endeavors, particularly in the fields of drug discovery and materials science.

Troubleshooting & Optimization

Optimizing reaction conditions for Diethyl iminodiacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl iminodiacetate (B1231623).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Diethyl iminodiacetate?

A1: The most prevalent and well-documented method for synthesizing this compound is the Fischer esterification of iminodiacetic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄), to achieve high yields.[1][2][3]

Q2: What is the expected yield for the synthesis of this compound?

A2: With optimized reaction conditions, yields for the synthesis of this compound are generally high. Reports indicate that yields can reach up to 88% or even 91% under specific laboratory conditions.[1][3][4]

Q3: What are the key starting materials and reagents required?

A3: The primary starting material is iminodiacetic acid. The esterifying agent is ethanol, and a catalyst such as thionyl chloride or sulfuric acid is necessary to drive the reaction. For workup and purification, reagents like sodium bicarbonate or sodium carbonate, ethyl acetate (B1210297), and drying agents like magnesium sulfate (B86663) are commonly used.[1][2][3]

Q4: What are the typical reaction conditions?

A4: The reaction is often initiated at a low temperature (around 0-12°C) during the addition of the catalyst, particularly with the highly reactive thionyl chloride.[1][3] Subsequently, the reaction mixture is heated to reflux (around 60°C or higher) for several hours to overnight to ensure complete esterification.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure the reaction is refluxed for a sufficient duration (e.g., overnight).[1][3] - Use an adequate amount of the esterification catalyst (e.g., thionyl chloride or sulfuric acid).[1][2]
Loss of product during workup- Carefully perform extractions with an appropriate solvent like ethyl acetate.[1][3] - Ensure the pH is neutralized correctly with sodium bicarbonate before extraction to prevent the loss of the amine product in the aqueous layer.[1][3]
Suboptimal reaction temperature- For substitution reactions involving this compound, the temperature is critical. A study showed a significant yield increase from 23% at room temperature to 91% at 50-60°C.[4]
Impurity Formation Presence of unreacted iminodiacetic acid- This indicates an incomplete reaction. See "Low Yield" troubleshooting.
Side reactions due to excess heat- Maintain controlled heating during reflux. Avoid excessively high temperatures that could lead to decomposition or side product formation.
Contamination from starting materials- Use pure, dry ethanol and high-quality iminodiacetic acid. Water can interfere with the esterification process.
Reaction Control Problems Exothermic reaction during catalyst addition- Add the thionyl chloride or sulfuric acid dropwise to the cooled ethanol solution (0-12°C) to manage the initial exothermic reaction.[1][3]
Difficulty in monitoring reaction progress- Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (iminodiacetic acid) and the appearance of the product.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established laboratory procedures.[1][3]

Materials:

  • Iminodiacetic acid

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, optional catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Cool a stirred solution of iminodiacetic acid in ethanol to approximately 0-12°C in a reaction flask.

  • Slowly add thionyl chloride dropwise to the cold solution over a period of about 1.5 hours. A small amount of DMF can be added as a catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60°C) for at least 3 hours, or overnight.

  • After reflux, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the excess acid until the pH is neutral.

  • Reduce the volume of the mixture by removing most of the ethanol via distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate multiple times.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation under reduced pressure.

Protocol 2: Synthesis using Sulfuric Acid

This protocol is based on a reported synthetic method.[2]

Materials:

  • Iminodiacetic acid

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend iminodiacetic acid in ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 12 hours.

  • After cooling, proceed with a standard aqueous workup involving neutralization and extraction as described in Protocol 1.

  • Purify the final product by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Catalyst Starting Materials Reaction Conditions Reported Yield Reference
Thionyl ChlorideIminodiacetic acid, EthanolCool addition, then reflux overnight88%[1][3]
Sulfuric AcidIminodiacetic acid, EthanolReflux for 12 hoursNot specified[2]
N/A (for substitution)2,5-bis(bromomethyl)-1,3,4-oxadiazole, this compound50-60°C91%[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Iminodiacetic Acid and Ethanol start->reactants cool Cool to 0-12°C reactants->cool add_catalyst Add Thionyl Chloride (dropwise) cool->add_catalyst reflux Reflux (e.g., 60°C, overnight) add_catalyst->reflux cool_down Cool to RT reflux->cool_down quench Neutralize with NaHCO3 cool_down->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify end Final Product purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes yield_ok Yield Optimized low_yield->yield_ok No workup_loss Product Loss During Workup? incomplete_rxn->workup_loss No extend_reflux Increase Reflux Time incomplete_rxn->extend_reflux Yes optimize_extraction Optimize Extraction pH & Technique workup_loss->optimize_extraction Yes workup_loss->yield_ok No check_catalyst Verify Catalyst Amount extend_reflux->check_catalyst check_catalyst->yield_ok optimize_extraction->yield_ok

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimizing Diethyl Iminodiacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Diethyl iminodiacetate (B1231623). Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Diethyl iminodiacetate?

A1: The most prevalent methods for synthesizing this compound are:

  • Esterification of Iminodiacetic Acid: This involves reacting iminodiacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[1][2][3]

  • Alkylation of Ammonia: This method uses the reaction of ethyl chloroacetate (B1199739) with aqueous ammonia. However, careful temperature control is necessary to avoid side reactions.[4]

Q2: What is the primary role of this compound in research and development?

A2: this compound is a versatile intermediate in organic synthesis. It is commonly used in the production of pharmaceuticals and agrochemicals.[5][6] Its ability to chelate metal ions also makes it valuable in the development of contrast agents for medical imaging and as a building block for amino acids and peptides.[3][5][7][8]

Q3: What is the typical appearance and purity of this compound?

A3: this compound is typically a clear, colorless to light yellow liquid.[6][8] Commercially available products often have a purity of 98% or higher.[5]

Q4: What are the key safety precautions when handling this compound and its reagents?

A4: When working with this compound and the reagents for its synthesis, it is crucial to take appropriate safety measures. For instance, thionyl chloride, often used as a catalyst, is a corrosive substance. Ethyl chloroacetate is an irritant.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the synthesis of this compound can stem from several factors.[9] Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time, as some protocols suggest reacting overnight.[1][6] Also, verify that the reaction temperature is optimal. For some substitution reactions involving this compound, increasing the temperature from room temperature to 50-60°C has been shown to significantly increase the yield from 23% to 91%.[10]

  • Moisture in Reagents or Glassware: Water can react with reagents like thionyl chloride and can also promote side reactions.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Flame-drying the flask can be an effective measure.[9]

  • Losses During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Be meticulous with quantitative transfers. When performing liquid-liquid extractions, ensure the layers have fully separated and consider back-extracting the aqueous layer to recover any dissolved product.[1]

  • Impure Starting Materials: The purity of your starting materials, such as iminodiacetic acid or ethyl chloroacetate, can directly impact the yield.

    • Solution: Use reagents of high purity. If you suspect impurities, consider purifying the starting materials before use.

Q2: I am observing the formation of significant byproducts. What could be the cause?

A2: The formation of byproducts is a common issue. The specific byproducts will depend on the synthetic route you are using.

  • For the reaction of ethyl chloroacetate with ammonia:

    • Cause: At higher temperatures, there is an increased likelihood of the chlorine atom being replaced, leading to undesired side products.[4]

    • Solution: Maintain a low reaction temperature, ideally between 0-5°C, especially during the addition of ammonia.[4]

  • General causes:

    • Cause: Incorrect stoichiometry of reactants can lead to side reactions. Adding reagents too quickly can cause localized overheating and promote byproduct formation.

    • Solution: Carefully measure your reactants to ensure the correct molar ratios. Add reactive reagents, such as thionyl chloride, dropwise and with efficient stirring to maintain temperature control.[1][6]

Q3: How can I effectively purify my this compound sample?

A3: The most common and effective method for purifying this compound is distillation under reduced pressure.[1][6]

  • Work-up prior to distillation: Before distillation, it is important to perform a thorough work-up. This typically involves:

    • Quenching the reaction mixture, for example, with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1][6]

    • Performing a liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride.[1][6]

    • Washing the combined organic phases with brine to remove water-soluble impurities.[1]

    • Drying the organic phase over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[1][11]

    • Filtering off the drying agent and removing the solvent under reduced pressure.[1]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis via Esterification

ParameterConditionRationale / Impact on Yield
Starting Material Iminodiacetic AcidHigh purity is essential for good yield.
Reagent EthanolActs as both reactant and solvent.
Catalyst Thionyl Chloride or Sulfuric AcidFacilitates the esterification reaction.[1][2]
Temperature 0°C for thionyl chloride addition, then refluxDropwise addition at low temperature controls the exothermic reaction. Refluxing ensures the reaction goes to completion.[1][6]
Reaction Time 3-5 hours at 60°C, then reflux for 2 hours, or overnight at refluxSufficient time is needed for the reaction to reach equilibrium, maximizing the yield.[1][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6290-05-7
Molecular Formula C8H15NO4[1]
Molecular Weight 189.21 g/mol
Appearance Clear colorless to slightly yellow liquid[6]
Boiling Point 123°C at 4.5 mmHg[1]; 208°C at atmospheric pressure
Density 1.056 g/mL at 25°C
Refractive Index n20/D 1.435

Experimental Protocols

Synthesis of this compound from Iminodiacetic Acid and Thionyl Chloride

This protocol is adapted from established laboratory procedures.[1][6]

Materials:

  • Iminodiacetic acid

  • Ethanol, anhydrous

  • Thionyl chloride

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Methylene chloride

  • 20% aqueous sodium carbonate solution

  • Water

  • Magnesium sulfate, anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of iminodiacetic acid in anhydrous ethanol. Add a catalytic amount of DMF.

  • Cool the stirred solution to 0-12°C using an ice bath.[1]

  • Slowly add thionyl chloride dropwise to the cold solution over a period of about 1.5 hours, ensuring the temperature remains low.[1][6]

  • After the addition is complete, heat the reaction mixture to 60°C for three hours, followed by reflux for two hours.[1] Alternatively, the reaction can be refluxed overnight.[6]

  • Allow the mixture to cool to room temperature.

  • Remove the excess ethanol by distillation under reduced pressure.

  • Dissolve the liquid residue in methylene chloride and extract it with a 20% aqueous sodium carbonate solution.[1]

  • Separate the organic layer and wash it with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting liquid by distillation under reduced pressure to obtain this compound.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant_node reactant_node process_node process_node product_node product_node waste_node waste_node A Iminodiacetic Acid + Ethanol B Add Thionyl Chloride at 0-12°C A->B C Heat to Reflux B->C D Crude Reaction Mixture C->D E Remove Ethanol (Reduced Pressure) D->E F Dissolve in Methylene Chloride E->F G Extract with Na2CO3(aq) F->G H Wash Organic Layer with Water G->H I Dry with MgSO4 H->I J Filter and Evaporate Solvent I->J K Crude this compound J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield problem_node problem_node question_node question_node solution_node solution_node cause_node cause_node start Low Yield of this compound q1 Was the reaction run to completion? start->q1 sol1 Increase reaction time or temperature. q1->sol1 No q2 Were reagents and glassware anhydrous? q1->q2 Yes end Yield Improved sol1->end sol2 Use dry solvents and flame-dry glassware. q2->sol2 No q3 Was the work-up procedure efficient? q2->q3 Yes sol2->end sol3 Perform careful quantitative transfers and back-extractions. q3->sol3 No q4 Were starting materials pure? q3->q4 Yes sol3->end sol4 Use high-purity reagents or purify them before use. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Diethyl Iminodiacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl iminodiacetate (B1231623). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with diethyl iminodiacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during N-alkylation of this compound?

A1: The most prevalent side products in N-alkylation reactions are the result of over-alkylation, elimination reactions of the alkyl halide, and hydrolysis of the ester functional groups. Careful control of reaction conditions is crucial to minimize these unintended pathways.

Q2: Can this compound undergo self-condensation?

A2: While technically possible under strong basic conditions, self-condensation of this compound is not a commonly reported side reaction. The acidity of the N-H proton is significantly lower than that of the α-protons in compounds typically prone to self-condensation, such as β-dicarbonyls.

Q3: What causes the formation of hydrolyzed side products, and how can I avoid them?

A3: Hydrolysis of the ethyl ester groups to the corresponding carboxylic acids can occur in the presence of water under either acidic or basic conditions. To prevent this, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Is transesterification a concern when using this compound?

A4: Yes, if other alcohols are present in the reaction mixture, transesterification can occur, leading to a mixture of ester products. This is particularly relevant if you are using a different alcohol as a solvent or if your reagents contain alcoholic impurities. To avoid this, use ethanol (B145695) as the solvent if possible, or ensure all components of the reaction are free from other alcohols.

Troubleshooting Guides

Issue 1: Formation of Over-alkylation Products in N-Alkylation Reactions

Problem: During the N-alkylation of this compound with an alkyl halide, a significant amount of a higher molecular weight byproduct is observed, corresponding to the addition of two alkyl groups to the nitrogen atom.

Root Cause: The secondary amine product of the initial alkylation can compete with the starting this compound for the alkylating agent, leading to the formation of a tertiary amine.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent to favor the mono-alkylation product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second alkylation.

Issue 2: Competing Elimination Reactions with Alkyl Halides

Problem: When using secondary or tertiary alkyl halides for N-alkylation, a significant amount of an alkene byproduct is formed, and the yield of the desired N-alkylated product is low.

Root Cause: The basic conditions often used to deprotonate the this compound can promote the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution reaction.[1][2][3][4][5]

Troubleshooting Steps:

  • Choice of Alkyl Halide: Whenever possible, use primary alkyl halides, as they are less prone to elimination.[6]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base to favor deprotonation of the amine without promoting elimination of the alkyl halide.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Issue 3: Hydrolysis of Ester Groups

Problem: The final product contains significant amounts of the mono- or di-carboxylic acid derivatives of this compound.

Root Cause: Presence of water in the reaction mixture, which can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.

Troubleshooting Steps:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and allow it to cool under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent the introduction of moisture from the air.

  • Careful Work-up: During the work-up, minimize contact with aqueous acidic or basic solutions if the ester functionality needs to be preserved.

Issue 4: Formation of Cyclic Side Products (Piperazinone Derivatives)

Problem: In reactions aiming to produce linear N-substituted products, cyclic structures such as piperazin-2-ones or diketopiperazines are observed.[7][8][9][10]

Root Cause: Intramolecular cyclization can be favored under certain conditions, particularly with precursors that resemble dipeptides or when using strong bases that can promote intramolecular condensation.[11][12][13][14][15]

Troubleshooting Steps:

  • Protecting Groups: If synthesizing a peptide-like structure, consider using appropriate protecting groups to prevent premature cyclization.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times with strong bases, which can facilitate intramolecular reactions.

  • Reagent Choice: Select reagents that are less likely to promote cyclization. For example, when coupling amino acids, use coupling agents that minimize side reactions.

Data Presentation

The following table summarizes the common side products in this compound reactions and the key experimental parameters that can be adjusted to minimize their formation.

Side ProductReaction TypeKey Influencing FactorsMitigation Strategies
Over-alkylation Product N-AlkylationStoichiometry, Rate of Addition, TemperatureUse slight excess of this compound, slow addition of alkylating agent, lower reaction temperature.
Alkene N-AlkylationStructure of Alkyl Halide (2° or 3°), Base Strength, TemperatureUse primary alkyl halides, non-nucleophilic/hindered bases, lower reaction temperature.[1][2][3][4][5]
Hydrolyzed Product(s) GeneralPresence of Water, pH (Acidic or Basic)Use anhydrous solvents and reagents, conduct reaction under inert atmosphere.
Transesterified Product(s) GeneralPresence of Other AlcoholsUse ethanol as solvent or ensure all components are free from other alcohols.[16][17][18][19][20]
Piperazinone/Diketopiperazine Peptide Synthesis/CyclizationsPrecursor Structure, Base Strength, TemperatureUse protecting groups, avoid harsh basic conditions and high temperatures.[7][8][9][10]
Bis-adduct/Polymerization Michael AdditionStoichiometry, Reaction TimeUse a slight excess of the Michael acceptor, monitor reaction progress to avoid prolonged reaction times.[21][22][23][24][25]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general guideline for the N-alkylation of this compound with a primary alkyl halide. Optimization may be required for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil to the stirred solvent.

  • Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture to 0 °C and add the primary alkyl halide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Flowchart for Troubleshooting N-Alkylation Side Products

G Troubleshooting N-Alkylation of this compound start N-Alkylation Reaction check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity desired_product Desired Mono-alkylated Product check_purity->desired_product High Purity side_product Side Product(s) Observed check_purity->side_product Low Purity over_alkylation Over-alkylation Product? side_product->over_alkylation elimination Alkene Product? over_alkylation->elimination No solve_over_alkylation Adjust Stoichiometry (Excess this compound) Slow Alkyl Halide Addition over_alkylation->solve_over_alkylation Yes hydrolysis Hydrolyzed Product? elimination->hydrolysis No solve_elimination Use 1° Alkyl Halide Use Non-nucleophilic Base Lower Temperature elimination->solve_elimination Yes solve_hydrolysis Use Anhydrous Conditions Inert Atmosphere hydrolysis->solve_hydrolysis Yes G Competing Pathways in N-Alkylation cluster_reactants Reactants cluster_products Products DEIDA This compound (Nucleophile/Base) SN2_Product N-Alkylated Product (Desired) DEIDA->SN2_Product SN2 Attack on Cα E2_Product Alkene (Side Product) DEIDA->E2_Product E2 Attack on Hβ R-X Alkyl Halide (2°/3°) (Electrophile) R-X->SN2_Product R-X->E2_Product

References

Technical Support Center: Purifying Peptide Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during the purification of synthetic peptide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic peptide mixtures?

After solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities.[1] These include deletion sequences (where an amino acid is missing), truncated sequences (from incomplete synthesis), peptides with incompletely removed protecting groups, and by-products from the cleavage of protecting groups.[1][2][3]

Q2: What is the standard purification method for synthetic peptides and why?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for peptide purification.[1][4] It offers high resolution, separating peptides based on their hydrophobicity.[4] This method is compatible with volatile mobile phases, which simplifies the final lyophilization (freeze-drying) step to obtain the peptide as a powder.[1][4]

Q3: My hydrophobic peptide is aggregating and won't dissolve for HPLC. What can I do?

Peptide aggregation is a significant challenge, especially for hydrophobic sequences.[5] To improve solubility, you can try dissolving the peptide in a small amount of an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before diluting it into the initial mobile phase for HPLC.[6][7] Other strategies include adding solubilizing agents such as isopropanol, acetic acid, or chaotropic agents like guanidine (B92328) hydrochloride to the purification solvents.[6][8] Adjusting the pH of the solvent can also enhance solubility.[6]

Q4: Can I use flash chromatography for peptide purification?

Yes, High-Performance Flash Chromatography (HPFC) is a viable alternative or complementary technique to traditional prep-HPLC.[9][10][11] Flash chromatography uses larger stationary phase particles, which allows for significantly higher sample loads, reducing the number of injections and overall purification time.[9][12] While the peak-to-peak resolution is lower than HPLC, it is often sufficient for a preliminary purification step to remove major impurities, which increases the efficiency of a subsequent HPLC polishing step.[7][12]

Q5: How can I confirm the identity of unexpected peaks in my chromatogram?

The most powerful tool for identifying unknown peaks is to couple the HPLC system to a mass spectrometer (LC-MS).[13] By analyzing the mass-to-charge ratio (m/z) of the species in each unexpected peak, you can determine its molecular weight. This mass can then be compared to the expected mass of your target peptide and potential modifications, such as deletion sequences, oxidation, or deamidation, to identify the impurity.[13][14]

Troubleshooting HPLC Purification Issues

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape can compromise resolution and lead to inaccurate quantification.[15][16] It is often the first sign of a column or system issue.[16]

CauseTroubleshooting Solution
Secondary Interactions Basic peptide compounds can interact with residual acidic silanol (B1196071) groups on the silica-based column, causing tailing.[15] Use a buffered mobile phase (pH 3–7) or add an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%) to minimize these interactions.[15][17][18]
Column Overloading Injecting too much sample can saturate the column, leading to broad or tailing peaks.[15][16][19] Reduce the injection volume or dilute the sample.[15]
Column Contamination/Deterioration Contaminants from samples can accumulate at the column inlet, and harsh mobile phase pH (<2 or >8) can dissolve the silica (B1680970) packing, causing peak distortion.[16][19][20] Use a guard column, ensure proper sample cleanup, and if the column is contaminated, try a regeneration procedure or backflushing before replacing it.[16][19]
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (e.g., higher organic content) than the mobile phase, it can cause peak fronting or splitting.[19][20][21] Whenever possible, dissolve the sample in the initial mobile phase.[19][22] If a stronger solvent like DMSO is needed for solubility, use the smallest volume possible.[7][19]
Problem 2: Co-elution of Impurities with the Main Peptide

This occurs when impurities have very similar hydrophobicity to the target peptide, making separation difficult. This is a common issue with deletion sequences where only one amino acid is missing.[3]

CauseTroubleshooting Solution
Insufficient Resolution The chromatographic conditions are not optimized to separate the target peptide from closely related impurities.[23]
Solution 1: Modify the Gradient Make the elution gradient shallower (e.g., decrease the %B/minute). This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.
Solution 2: Change the Mobile Phase pH Altering the pH of the mobile phase can change the ionization state of the peptide and impurities, which in turn affects their retention time and can resolve co-eluting peaks.
Solution 3: Use an Orthogonal Method If RP-HPLC is not sufficient, an additional purification step using a different separation principle is needed. Ion-Exchange Chromatography (IEX), which separates molecules based on charge, is a common orthogonal technique used after RP-HPLC.[4]
Problem 3: Low Peptide Recovery

Low recovery means a significant portion of the injected peptide is not collected after purification.

CauseTroubleshooting Solution
Peptide Precipitation The peptide may be precipitating on the column, especially at the point of injection where the local concentration is high, or during elution as the solvent composition changes.
Solution 1: Modify Sample/Mobile Phase Add organic modifiers (e.g., isopropanol, acetonitrile) or solubilizing agents to the sample and mobile phase to maintain peptide solubility throughout the run.[6]
Irreversible Adsorption Highly hydrophobic or "sticky" peptides can bind irreversibly to the stationary phase or system components.
Solution 2: System Passivation Before injecting the sample, perform several blank injections of the mobile phase or a sacrificial "priming" injection of a standard peptide to block non-specific active sites in the system.
Solution 3: Change Column Chemistry For very hydrophobic peptides, a stationary phase with a shorter alkyl chain (e.g., C8 or C4 instead of C18) may reduce strong interactions and improve recovery.[17]

Data Summary

Comparison of Purification Techniques

Flash chromatography (HPFC) can be significantly faster and use less solvent than traditional HPLC for purifying large amounts of crude peptide, often with comparable yields and purity.

ParameterPreparative HPLCHPFC (Flash)
Crude Peptide Load 150 mg (in 4 injections)150 mg (in 1 injection)
Total Purification Time 160 minutes27 minutes
Solvent A (Water + 0.1% FA) 1777 mL1041 mL
Solvent B (Acetonitrile + 0.1% FA) 1514 mL477 mL
Final Yield (Pure Peptide) 33 mg30 mg
Final Purity >97%>97%
Data derived from a comparative study on the purification of a 44-amino acid peptide (APH3).[12]

Experimental Protocols

Protocol 1: General RP-HPLC for Peptide Purification

This protocol provides a standard starting point for purifying a synthetic peptide.

  • Sample Preparation : Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, use a minimum amount of DMSO or acetonitrile (B52724) and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.[4]

  • HPLC System Preparation :

    • Column : C18 silica column (e.g., 4.6 x 250 mm for analytical scouting, larger for preparative).[18]

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[18]

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[18]

    • Equilibration : Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Chromatographic Separation :

    • Injection : Inject the prepared sample onto the column.

    • Gradient : Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the target peptide.

    • Flow Rate : ~1 mL/min for a 4.6 mm ID analytical column; adjust proportionally for preparative columns.

    • Detection : Monitor the elution profile at a wavelength of 210–220 nm, where the peptide bond absorbs UV light.[1]

  • Fraction Collection and Analysis : Collect fractions corresponding to the target peptide peak. Analyze the purity of each fraction using analytical HPLC. Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.[1]

Diagrams and Workflows

General Peptide Purification Workflow

This diagram outlines the standard process from a crude synthetic product to a final, purified peptide.

cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Product (from SPPS & Cleavage) Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Purify Purification via RP-HPLC or Flash Dissolve->Purify Collect Collect Fractions Purify->Collect Analyze Analyze Purity (Analytical HPLC/LC-MS) Collect->Analyze QC Check Analyze->Purify Re-purify if needed Pool Pool Pure Fractions Analyze->Pool If Pure Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: A typical workflow for the purification and analysis of synthetic peptides.

Troubleshooting Logic for Poor HPLC Peak Shape

This decision tree helps diagnose the root cause of distorted peaks in a chromatogram.

cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Poor Peak Shape Overload Column Overloading? Start->Overload Solvent Injection Solvent Too Strong? Start->Solvent Contamination Column Contamination or Void? Start->Contamination Chemistry Secondary Interactions (e.g., Silanols)? Start->Chemistry Sol_Overload Reduce Sample Load or Dilute Sample Overload->Sol_Overload Sol_Solvent Inject in Mobile Phase or Reduce Volume Solvent->Sol_Solvent Sol_Contamination Backflush/Clean Column or Replace Column Contamination->Sol_Contamination Sol_Chemistry Use Buffered Mobile Phase or Add Ion-Pairing Agent Chemistry->Sol_Chemistry

Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.

References

Preventing hydrolysis of Diethyl iminodiacetate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Diethyl iminodiacetate (B1231623) hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Diethyl iminodiacetate hydrolyzing during my reaction?

A1: this compound contains two ester functional groups that are susceptible to hydrolysis, a chemical reaction with water that cleaves the esters to form the corresponding carboxylic acids. This process can be catalyzed by both acids and bases. The presence of water in your reaction mixture, along with acidic or basic conditions, creates a favorable environment for this unwanted side reaction.

Q2: What are the primary consequences of this compound hydrolysis?

A2: Hydrolysis of this compound leads to the formation of iminodiacetic acid or its monoester derivative. This can result in:

  • Reduced yield of the desired product: The starting material is consumed by a side reaction.

  • Complex purification: The carboxylic acid byproducts can complicate the isolation of your target molecule.

  • Inconsistent reaction outcomes: The extent of hydrolysis can vary between experiments, leading to reproducibility issues.

Q3: How can I minimize the hydrolysis of this compound?

A3: Several strategies can be employed to minimize hydrolysis:

  • Control the pH of your reaction: Maintain a neutral or slightly acidic pH to slow down both acid- and base-catalyzed hydrolysis.[1]

  • Use anhydrous (dry) solvents and reagents: Minimizing the presence of water is crucial.[1]

  • Control the reaction temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

  • Protect the functional groups: The secondary amine or the ester groups can be temporarily protected to prevent them from participating in unwanted reactions.

  • Choose appropriate solvents: The choice of solvent can influence the stability of the ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and presence of a polar, water-soluble byproduct. Hydrolysis of one or both ester groups of this compound. 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry glassware in an oven before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 2. Optimize pH: If your reaction conditions are acidic or basic, try to run the reaction closer to neutral pH if the desired transformation allows. Use a non-nucleophilic buffer if necessary. 3. Lower the reaction temperature: If the reaction kinetics are favorable, reducing the temperature can significantly decrease the rate of hydrolysis. For instance, in a substitution reaction with this compound, optimizing the temperature to 50-60 °C resulted in a 91% yield, whereas the reaction at room temperature gave only a 23% yield.[2] 4. Protect the amine group: If the secondary amine is not the reactive site, consider protecting it with a group like tert-butyloxycarbonyl (Boc). This can prevent the amine from acting as a base and promoting hydrolysis.
Difficulty in purifying the product due to contamination with iminodiacetic acid. Significant hydrolysis has occurred, and the resulting dicarboxylic acid is co-purifying with your product. 1. Optimize the work-up procedure: Avoid prolonged contact with aqueous acidic or basic solutions during extraction. Use saturated sodium bicarbonate solution for neutralization, as it is a weak base. 2. Employ alternative purification techniques: Consider chromatography on silica (B1680970) gel, which can effectively separate the more polar iminodiacetic acid from your less polar product. Recrystallization might also be an effective purification method. 3. Protect the ester groups: In multi-step syntheses, consider protecting the ester groups as silyl (B83357) esters, which are more labile and can be removed under specific, mild conditions.
Inconsistent yields in N-alkylation reactions with this compound. Competition between N-alkylation and hydrolysis, potentially exacerbated by the basic conditions often used for N-alkylation. 1. Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide (B78521) or potassium carbonate, which can also catalyze hydrolysis. In a substitution reaction, sodium carbonate was found to be an effective weak inorganic base.[2] 2. Solvent Selection: Aprotic polar solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are often good choices for N-alkylation reactions. Acetonitrile was found to be a superior solvent in a substitution reaction involving this compound.[2] 3. One-pot protection and alkylation: Consider a one-pot procedure where the amine is first protected (e.g., with a Boc group) and then the alkylation is performed, followed by deprotection. This can prevent side reactions at the amine and potentially reduce hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions and to potentially reduce base-catalyzed hydrolysis.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 to 1.5 equivalents).

  • Add a solution of Boc₂O (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected this compound.

  • Purify the product by column chromatography on silica gel if necessary.[3]

DOT Diagram for N-Boc Protection Workflow:

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and Base in Anhydrous Solvent add_boc Add Boc₂O at 0°C reagents->add_boc stir Stir at Room Temperature (2-12h) add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end end purify->end N-Boc-Diethyl Iminodiacetate

N-Boc Protection Workflow
Protocol 2: Monitoring Hydrolysis of this compound by HPLC

This protocol outlines a general method for monitoring the extent of this compound hydrolysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reaction aliquots

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot from your reaction mixture. Quench the reaction immediately by diluting the aliquot in a mixture of water and acetonitrile, and acidify with a small amount of formic acid or TFA to stop any further hydrolysis.

  • HPLC Analysis:

    • Column: Use a standard reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is typically effective. For example, start with a low percentage of acetonitrile and gradually increase it.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both this compound and the hydrolyzed product (iminodiacetic acid) absorb, typically around 210-220 nm.

    • Quantification: The relative amounts of this compound and its hydrolysis product can be determined by integrating the peak areas in the chromatogram.[4][5]

DOT Diagram for Hydrolysis Monitoring Logic:

Hydrolysis_Monitoring start Reaction in Progress take_aliquot Withdraw Aliquot start->take_aliquot quench Quench & Acidify take_aliquot->quench hplc Inject into HPLC quench->hplc detect UV Detection hplc->detect analyze Integrate Peak Areas detect->analyze hydrolysis_detected Hydrolysis Detected analyze->hydrolysis_detected Two Peaks (Starting Material & Product) no_hydrolysis No Significant Hydrolysis analyze->no_hydrolysis One Major Peak (Starting Material)

Logic for Monitoring Hydrolysis

Data Summary

Parameter General Recommendation to Minimize Hydrolysis Example: Optimized Substitution Reaction [2]
Temperature Lower temperature is generally better.50-60 °C (yield: 91%) vs. Room Temp (yield: 23%)
pH Neutral to slightly acidic.Use of a weak inorganic base (Na₂CO₃).
Solvent Anhydrous, aprotic polar solvents.Acetonitrile (ACN) was found to be optimal.
Water Content As low as possible.Use of anhydrous solvents is critical.

By implementing these strategies and carefully monitoring your reactions, you can significantly reduce the impact of hydrolysis and improve the overall efficiency and reproducibility of your synthetic procedures involving this compound.

References

Troubleshooting low yield in Diethyl iminodiacetate substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl iminodiacetate (B1231623) substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My diethyl iminodiacetate substitution reaction is resulting in a low yield. What are the most common causes?

A1: Low yields in these reactions can stem from several factors. The most common issues include suboptimal reaction temperature, inappropriate solvent choice, incorrect stoichiometry of reactants, and the presence of moisture. For instance, conducting the reaction at room temperature can lead to significantly lower yields compared to elevated temperatures.[1]

Q2: What is the optimal temperature range for this type of reaction?

A2: The optimal temperature can vary depending on the specific substrates and reagents used. However, studies have shown that a temperature range of 50-60°C is often ideal for achieving high yields in the substitution reaction of this compound with alkyl halides.[1] Running the reaction at room temperature has been shown to result in yields as low as 23%, while increasing the temperature to 50-60°C can boost the yield to as high as 91%.[1]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a crucial role in the reaction's success. Aprotic polar solvents are generally preferred for SN2 alkylations. Acetonitrile is often an excellent choice due to its aprotic polarity and relatively low boiling point, which simplifies post-reaction workup compared to higher boiling point solvents like DMF or DMSO.[1]

Q4: Can using a different base improve my yield?

A4: Yes, the choice of base is critical. An inorganic weak base like sodium carbonate is often effective.[1] It facilitates the reaction and can simplify the extraction process for removing inorganic compounds during workup.[1] The base is necessary to deprotonate the amine, making it a more potent nucleophile.

Q5: I am observing multiple products in my reaction mixture. What could be the cause?

A5: The formation of multiple products is often due to over-alkylation, where the desired product reacts further with the alkylating agent. This is a common issue in the N-alkylation of amines. To mitigate this, you can try a slow, dropwise addition of the alkylating agent to the reaction mixture.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Recommended Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. A range of 50-60°C has been shown to be effective.[1]
Inappropriate solvent. Switch to a polar aprotic solvent such as acetonitrile.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Ineffective base. Use a mild inorganic base like sodium carbonate or potassium carbonate. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Poor leaving group on the electrophile. If using an alkyl halide, the reactivity order is I > Br > Cl. Consider using an alkyl iodide or bromide for better results.
Issue 2: Formation of Multiple Products (Over-alkylation)
Possible Cause Recommended Solution
High concentration of alkylating agent. Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.
Incorrect stoichiometry. Use a 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the amine can sometimes help suppress di-alkylation.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Yield (%)
1Room Temperature23[1]
250-6091[1]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventYield (%)
1Acetonitrile91[1]
2DMF(Data not available in provided search results)
3DMSO(Data not available in provided search results)

Experimental Protocols

General Protocol for the N-Alkylation of this compound with a Bromomethyl-Substituted Heterocycle

This protocol is adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[1]

Materials:

  • 2,5-bis(bromomethyl)-1,3,4-oxadiazole

  • This compound

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2,5-bis(bromomethyl)-1,3,4-oxadiazole in acetonitrile, add this compound and sodium carbonate.

  • Heat the reaction mixture to 50-60°C and stir for the appropriate time, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Substitution_Reaction_Pathway General Substitution Reaction Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Diethyl_Iminodiacetate This compound HN(CH₂CO₂Et)₂ Product N-Substituted this compound RN(CH₂CO₂Et)₂ Diethyl_Iminodiacetate->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Temperature Temperature (50-60°C) Temperature->Product Byproduct Salt Byproduct (e.g., NaX + NaHCO₃) Product->Byproduct Workup

Caption: General overview of the this compound substitution reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Workflow Start Low Yield Observed Check_Temp Is Temperature 50-60°C? Start->Check_Temp Adjust_Temp Increase Temperature Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Acetonitrile? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Switch to Acetonitrile Check_Solvent->Change_Solvent No Check_Base Is Base Na₂CO₃/K₂CO₃? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use Mild Inorganic Base Check_Base->Change_Base No Check_Stoichiometry Is Stoichiometry 1:1? Check_Base->Check_Stoichiometry Yes Change_Base->Check_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry No End Improved Yield Check_Stoichiometry->End Yes Adjust_Stoichiometry->End

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Strategies for Reaction Optimization in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction optimization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during organic synthesis that can lead to diminished yields, unexpected products, and purification difficulties.

Section 1: Low Reaction Yield

Q1: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2] Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1]

Low_Yield_Troubleshooting Start Low Yield Observed Reagent_Quality Verify Reagent & Solvent Quality (Purity, Activity, Water Content) Start->Reagent_Quality Reagent_Quality->Reagent_Quality Impure/Inactive (Purify/Replace) Reaction_Conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) Reagent_Quality->Reaction_Conditions Reagents OK Monitor_Progress Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction_Conditions->Monitor_Progress Monitor_Progress->Reaction_Conditions Reaction Stalled Workup_Purification Evaluate Work-up & Purification (Extraction, Chromatography) Monitor_Progress->Workup_Purification Reaction Complete Decomposition Check for Product Decomposition Workup_Purification->Decomposition Product Loss End Improved Yield Workup_Purification->End No Significant Loss Side_Reactions Investigate Side Reactions Decomposition->Side_Reactions Decomposition Occurs Decomposition->End No Decomposition Side_Reactions->Reaction_Conditions Minimize Side Reactions

Troubleshooting Steps:

  • Reagent and Solvent Quality: Impurities in starting materials or solvents can significantly hinder a reaction. Ensure reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[1] Consider purifying reagents and distilling solvents if necessary.[1]

  • Reaction Conditions: Temperature, concentration, and reaction time are critical parameters.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Deviations can lead to side reactions or slow down the reaction rate.[1]

    • Concentration: Reactant concentrations affect reaction rates. While higher concentrations can increase the rate, they may also promote unwanted side reactions.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]

  • Catalyst Activity: If a catalyst is used, its activity is paramount. Catalyst deactivation can occur due to impurities or improper handling.

  • Work-up and Purification Losses: Significant product loss can happen during extraction, washing, and purification steps.[3] Ensure proper phase separation during extractions and optimize chromatography conditions to minimize loss.[1][2]

Q2: My reaction starts but then stalls before completion. What are the likely causes?

A: A stalled reaction can be frustrating. Here are a few potential reasons:

  • Reagent or Catalyst Deactivation: The reagent or catalyst may have degraded over the course of the reaction. Adding a fresh portion of the reagent or catalyst can sometimes restart the reaction.[2]

  • Product Inhibition: The product itself may be inhibiting the catalyst.

  • Equilibrium: The reaction may have reached equilibrium. In such cases, consider Le Chatelier's principle to drive the reaction forward, for instance, by removing a byproduct.[2]

Section 2: Unexpected Side Products

Q1: My reaction is producing significant amounts of unexpected side products. How can I identify and minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired product.[2] A systematic approach is needed to identify the impurities and understand the side reactions to optimize the synthesis.[2]

Common Side Reactions and Mitigation Strategies:

  • Over-reaction/Degradation: This can occur if the reaction time is too long or the temperature is too high.[2]

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] Consider lowering the reaction temperature.[2]

  • Isomerization: Acidic or basic conditions, or high temperatures, can lead to the formation of isomers.

    • Solution: Adjust the pH of the reaction mixture and consider running the reaction at a lower temperature.[2]

  • Polymerization: High concentrations of reactive monomers can lead to polymerization.

    • Solution: Slowly add the reactive monomer to the reaction mixture or use a lower concentration.[2]

Section 3: Purification Issues

Q1: I'm having difficulty purifying my product. What are some common issues and their solutions?

A: Purification is a critical step that can significantly impact the final yield and purity of your product.

Problem Possible Cause Suggested Solution
Streaking on TLC Plate The compound is too polar for the solvent system, or it is acidic/basic and interacting strongly with the silica (B1680970) gel.[2]Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent. Use a more polar solvent system.[2]
Poor Separation in Column Chromatography The chosen solvent system is not optimal, or the column was not packed properly.[2]Optimize the solvent system using TLC before running the column. Ensure the column is packed uniformly to avoid channeling.[2]
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling solvent or add a seed crystal to induce crystallization.
Difficulty Breaking Emulsions During Extraction Fine solid particles or surfactants are stabilizing the emulsion.Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. In persistent cases, filtering the mixture through Celite® can be effective.[4]

Data Presentation: Impact of Reaction Parameters

Table 1: Effect of Solvent on SN1 vs. SN2 Reaction Rates

The choice of solvent can dramatically influence the rate and mechanism of nucleophilic substitution reactions. Polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 reactions by solvating the cation and leaving the nucleophile more reactive.[5][6][7]

Reaction Substrate Nucleophile Solvent Solvent Type Relative Rate Favored Mechanism
1(CH₃)₃C-BrH₂OH₂O/EtOH (80:20)Polar ProticHighSN1
2(CH₃)₃C-BrH₂OAcetonePolar AproticLowSN1
3CH₃II⁻MethanolPolar Protic1SN2
4CH₃II⁻AcetonitrilePolar Aprotic2.6 x 10³SN2
5CH₃II⁻DMFPolar Aprotic1.2 x 10⁶SN2

Data is illustrative and compiled from various sources to demonstrate general trends.

Table 2: Temperature Effect on Endo/Exo Selectivity in a Diels-Alder Reaction

The stereoselectivity of the Diels-Alder reaction is often temperature-dependent. The endo product is typically the kinetic product, favored at lower temperatures, while the more thermodynamically stable exo product is favored at higher temperatures where the reaction is reversible.[8][9]

Reaction: Cyclopentadiene with Methyl Acrylate

Temperature (°C) Endo:Exo Ratio Predominant Product
-78>99:1endo
090:10endo
2583:17endo
8065:35endo
18536:64exo

Data is representative and compiled from various sources to illustrate the general trend.[8][10]

Experimental Protocols

Protocol 1: General Procedure for Reaction Quenching and Work-up

Objective: To safely terminate the reaction and begin the isolation of the crude product.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., water, saturated aqueous NH₄Cl, saturated aqueous NaHCO₃)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Cooling: Cool the reaction mixture to the appropriate temperature (often 0 °C) in an ice bath to control any exothermic quenching process.

  • Quenching: Slowly add the chosen quenching solution dropwise with vigorous stirring. The choice of quenching agent depends on the nature of the reactants. For example, use saturated aqueous NH₄Cl to quench organometallic reagents.[4]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the extraction solvent and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. If the desired product is in the aqueous layer, this procedure will need to be modified.

  • Washing: Wash the organic layer with appropriate aqueous solutions to remove impurities. Common washes include water, brine, and dilute acid or base.[4] Brine helps to remove dissolved water from the organic layer.[4]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]

Protocol 2: A Step-by-Step Guide to Design of Experiments (DoE) for Reaction Optimization

Objective: To systematically and efficiently identify the optimal reaction conditions by varying multiple factors simultaneously.[11][12][13]

DoE_Workflow Start Define Objective (e.g., Maximize Yield) Select_Factors Select Factors & Ranges (e.g., Temp: 25-100°C, Cat. Load: 1-5 mol%) Start->Select_Factors Choose_Design Choose Experimental Design (e.g., Full Factorial, Fractional Factorial) Select_Factors->Choose_Design Run_Experiments Perform Experiments (in randomized order) Choose_Design->Run_Experiments Analyze_Results Analyze Results with Statistical Software Run_Experiments->Analyze_Results Model_Validation Validate the Model (e.g., Confirmation Runs) Analyze_Results->Model_Validation Model_Validation->Choose_Design Model is Invalid Optimization Identify Optimal Conditions Model_Validation->Optimization Model is Valid End Optimized Reaction Optimization->End

Procedure:

  • Define the Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize a specific impurity).

  • Identify Factors and Ranges: Select the reaction parameters (factors) to be investigated (e.g., temperature, catalyst loading, concentration). Define a realistic high and low value for each factor.[13]

  • Choose an Experimental Design: Select a suitable statistical design. For initial screening of many factors, a fractional factorial design is often used. For more detailed optimization, a full factorial or central composite design may be appropriate.[12]

  • Perform the Experiments: Run the experiments according to the chosen design matrix. It is important to randomize the order of the experiments to minimize the impact of any systematic errors.

  • Analyze the Data: Use statistical software to analyze the results. This will help to identify which factors have a significant effect on the outcome and if there are any interactions between factors.

  • Model Validation and Optimization: The software will generate a model that predicts the outcome based on the factor settings. Validate this model with a few confirmation experiments. Use the model to identify the optimal reaction conditions.

Protocol 3: Setting Up Parallel Reactions for Optimization Studies

Objective: To efficiently screen multiple reaction conditions simultaneously.[14][15]

Materials:

  • Multi-well reaction block or multiple reaction vials

  • Stir plate with multiple stirring positions

  • Automated liquid handler or multichannel pipette (optional)

  • Reagents and solvents

Procedure:

  • Planning: Design the set of experiments to be run in parallel. This could be a series of reactions varying one factor at a time or a set of experiments from a DoE design.

  • Preparation: Prepare stock solutions of common reagents to ensure accurate and consistent dispensing into each reaction vessel.

  • Reaction Setup:

    • Arrange the reaction vials or the reaction block on the multi-position stir plate.

    • Add the solid reagents to each vessel.

    • Using a multichannel pipette or automated liquid handler, dispense the stock solutions of the reactants and solvents into each vessel according to the experimental plan.

  • Reaction Execution:

    • Seal the reaction vessels and place them under an inert atmosphere if required.

    • Begin stirring and heating (if necessary) simultaneously for all reactions.

    • Monitor the reactions for the specified time.

  • Work-up and Analysis:

    • At the end of the reaction time, quench all reactions simultaneously or in a rapid sequence.

    • Perform a parallel work-up if possible (e.g., using a 96-well plate liquid-liquid extraction).

    • Analyze the outcome of each reaction using a high-throughput method such as LC-MS or GC-MS.

References

Technical Support Center: Purification of Crude Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Diethyl iminodiacetate (B1231623) (DEIDA).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of Diethyl iminodiacetate, offering targeted solutions to streamline your experimental workflow.

FAQs: General Impurities and Purification Choices

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which is commonly the esterification of iminodiacetic acid with ethanol. The primary impurities include:

  • Unreacted Starting Materials: Iminodiacetic acid and excess ethanol.

  • Reagents and Catalysts: Residual acid catalysts such as sulfuric acid or unreacted thionyl chloride.

  • Byproducts: Water formed during the esterification, and potentially small amounts of mono-ester (ethyl N-(carboxymethyl)glycinate).

  • Solvents: Residual solvents used in the workup, such as ethyl acetate (B1210297) or dichloromethane (B109758).

Q2: Which purification method is best for my needs?

A2: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: Ideal for large-scale purification to remove non-volatile impurities and achieve high purity.

  • Recrystallization: A good option for smaller scales to remove soluble impurities, but may have lower yields.

  • Silica (B1680970) Gel Column Chromatography: Best for achieving very high purity on a small to medium scale, and for separating impurities with similar boiling points to DEIDA.

Troubleshooting: Vacuum Distillation

Q3: My vacuum distillation is very slow, or the DEIDA is not distilling over at the expected temperature.

A3: This is a common issue that can be caused by several factors:

  • Vacuum Leaks: Ensure all joints in your distillation apparatus are properly sealed. Check for cracks in the glassware and ensure hoses are airtight.

  • Inadequate Heating: The heating mantle may not be providing sufficient or even heat. Ensure good contact between the flask and the mantle.

  • Incorrect Pressure Reading: Your vacuum gauge may be inaccurate. Calibrate or replace the gauge if you suspect it is faulty.

  • High Boiling Point Impurities: A significant amount of high-boiling impurities can elevate the boiling point of the mixture.

Q4: The distillate is cloudy or discolored.

A4: This indicates that impurities are co-distilling with your product.

  • Bumping: Violent boiling can carry non-volatile impurities into the condenser. Ensure smooth boiling by using a stir bar or boiling chips.

  • Foaming: The presence of certain impurities can cause foaming. An anti-foaming agent may be necessary in some cases.

  • Thermal Decomposition: If the heating temperature is too high, DEIDA or impurities may be decomposing. Ensure the distillation is performed under a stable, deep vacuum to keep the boiling point low.

Troubleshooting: Recrystallization

Q5: My DEIDA is "oiling out" instead of forming crystals.

A5: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Solvent Choice: The polarity of your solvent may not be ideal. For esters like DEIDA, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) is often effective.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Saturation Level: You may have too much solute or too little solvent. Try adding a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again. Seeding the solution with a pure crystal of DEIDA can also induce crystallization.

Q6: The yield from my recrystallization is very low.

A6: Low yield is a common trade-off for high purity in recrystallization.[1]

  • Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Washing Technique: Washing the collected crystals with a large volume of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Troubleshooting: Column Chromatography

Q7: I am getting poor separation of DEIDA from impurities on my silica gel column.

A7: Poor separation can be due to several factors related to your column setup and solvent system.

  • Eluent Polarity: The polarity of your eluent system may be too high, causing all compounds to elute quickly without separation. Conversely, if it is too low, the compounds may not move off the baseline. For DEIDA, a gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Overloading the column with too much crude material will result in broad, overlapping bands.

  • Acidic Impurities: If your crude DEIDA contains acidic impurities, they may streak on the silica gel. Adding a small amount of a volatile base like triethylamine (B128534) (e.g., 0.1-1%) to your eluent can help to mitigate this.

Quantitative Data on Purification Methods

The following table summarizes the typical purity and yield that can be expected for each purification method for this compound.

Purification MethodTypical Purity (by GC)Typical YieldNotes
Vacuum Distillation >98.5%[3]80-90%[3][4]Highly effective for large-scale purification and removal of non-volatile impurities.
Recrystallization >99%60-80%Yield can be lower due to the solubility of DEIDA in the mother liquor.[1][2]
Silica Gel Column Chromatography >99.5%70-85%Best for achieving the highest purity, especially for removing structurally similar impurities.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol describes the purification of crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Stir bar or boiling chips

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Place the crude this compound into the round-bottom flask with a stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly evacuate the system to a pressure of approximately 4-5 mmHg.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

  • The main fraction of this compound should distill at approximately 123°C at 4.5 mmHg.[4]

  • Collect the pure this compound in a clean receiving flask.

  • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization of Crude this compound

This protocol outlines a method for purifying this compound by recrystallization using a mixed solvent system.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Ethyl acetate

  • Hexanes (or heptane)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat a mixture of ethyl acetate and hexanes (e.g., a starting ratio of 1:4).

  • Add the minimum amount of the hot solvent mixture to the crude DEIDA to just dissolve it completely.

  • If the DEIDA does not fully dissolve, add small portions of hot ethyl acetate until a clear solution is obtained at the boiling point.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography of Crude this compound

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Ethyl acetate

  • Hexanes

  • Small vials or test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexanes.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent mixture, such as 10% ethyl acetate in hexanes.

  • Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate, then 30%, etc.) to move the this compound down the column.

  • Collect fractions in small vials or test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude DEIDA Crude DEIDA Vacuum Distillation Vacuum Distillation Crude DEIDA->Vacuum Distillation Recrystallization Recrystallization Crude DEIDA->Recrystallization Column Chromatography Column Chromatography Crude DEIDA->Column Chromatography Purity Check (GC) Purity Check (GC) Vacuum Distillation->Purity Check (GC) Recrystallization->Purity Check (GC) Column Chromatography->Purity Check (GC) Pure DEIDA Pure DEIDA Purity Check (GC)->Pure DEIDA

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic Problem Encountered Problem Encountered Identify Purification Step Identify Purification Step Problem Encountered->Identify Purification Step Distillation Issue Distillation Issue Identify Purification Step->Distillation Issue Vacuum Distillation Recrystallization Issue Recrystallization Issue Identify Purification Step->Recrystallization Issue Recrystallization Chromatography Issue Chromatography Issue Identify Purification Step->Chromatography Issue Column Chromatography Consult Specific Troubleshooting Guide Consult Specific Troubleshooting Guide Distillation Issue->Consult Specific Troubleshooting Guide Recrystallization Issue->Consult Specific Troubleshooting Guide Chromatography Issue->Consult Specific Troubleshooting Guide

Caption: Logical flow for troubleshooting purification issues.

References

Validation & Comparative

Navigating Purity Analysis of Diethyl Iminodiacetate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Diethyl iminodiacetate (B1231623) (DEIDA), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and chelating agents, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of DEIDA, supported by experimental protocols and data to inform your selection of the most suitable method.

The purity of Diethyl iminodiacetate (CAS 6290-05-7) is critical as impurities can impact reaction yields, introduce unwanted side products, and ultimately affect the safety and efficacy of the final drug substance. A thorough understanding of the potential impurity profile and the analytical techniques to detect and quantify them is therefore essential.

Comparison of Analytical Techniques for DEIDA Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. However, other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry can also be employed. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

ParameterGC-MSHPLC-UVNMR (¹H)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Nuclear spin transitions in a magnetic field.
Typical Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL~0.1% for impurity detection
Typical Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 20 µg/mL~0.5% for impurity quantification
Precision (RSD%) < 5%< 2%< 3% (for quantification)
Specificity High (mass spectral data provides structural information)Moderate (co-elution can be an issue)High (provides detailed structural information)
Throughput ModerateHighLow
Suitability for DEIDA Excellent for volatile and semi-volatile impurities.Good for non-volatile or thermally labile impurities.Excellent for structural confirmation and identification of major impurities.

In-Depth Look at GC-MS for DEIDA Purity Analysis

GC-MS is particularly well-suited for identifying and quantifying volatile and semi-volatile organic impurities that may be present in DEIDA from its synthesis.

Potential Impurities in this compound:

Based on its common synthesis via the esterification of iminodiacetic acid with ethanol, potential impurities include:

  • Starting Materials: Iminodiacetic acid, Ethanol

  • Intermediates: Ethyl aminoacetate (mono-ester)

  • By-products: Triethylamine (if used as a base), Diethyl ether

  • Solvent Residues: Toluene, Dichloromethane (depending on the specific process)

Experimental Protocol: GC-MS Purity Analysis of this compound

This protocol outlines a general procedure for the purity analysis of DEIDA by GC-MS. Method validation is essential before routine use.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Prepare a series of calibration standards of DEIDA in the same solvent.

  • If an internal standard is used, add a known concentration of the internal standard (e.g., tetradecane) to all sample and standard solutions.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35 - 400

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify and quantify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by using the calibration standards for known impurities.

  • Calculate the purity of the DEIDA sample by area normalization or by using an internal standard method.

Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques offer distinct advantages for specific applications in DEIDA analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of non-volatile or thermally labile impurities that are not amenable to GC analysis, such as unreacted iminodiacetic acid.

Advantages of HPLC:

  • High precision and accuracy for quantitative analysis.

  • Suitable for a wide range of compounds, including polar and non-volatile impurities.

  • High throughput capabilities.

Disadvantages of HPLC:

  • Lower specificity compared to MS detection; co-eluting impurities can lead to inaccurate results.

  • Requires that the analyte has a UV chromophore for sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation and confirmation of this compound. It can also be used for quantitative purity analysis (qNMR) against a certified internal standard.

Advantages of NMR:

  • Provides definitive structural information.

  • Can identify and quantify a wide range of impurities without the need for reference standards for each impurity.

  • Non-destructive technique.

Disadvantages of NMR:

  • Lower sensitivity compared to chromatographic methods.

  • Lower throughput and higher instrument cost.

Experimental and Logical Workflow Diagrams

To ensure a systematic approach to purity analysis, a well-defined workflow is crucial.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_reporting Reporting Sample DEIDA Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Injection GC Injection Dissolution->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Library_Search->Quantification Purity_Calculation Purity Calculation Quantification->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Experimental workflow for the purity analysis of this compound by GC-MS.

Method_Selection_Logic Start Start: DEIDA Purity Analysis Required Question1 Are impurities volatile and thermally stable? Start->Question1 Question2 Is structural confirmation of unknown impurities needed? Question1->Question2 Yes HPLC Use HPLC-UV Question1->HPLC No Question3 Is high-throughput quantitative analysis of known impurities required? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes Question3->HPLC Yes NMR Use NMR Question3->NMR No End End: Method Selected GCMS->End HPLC->End NMR->End

Caption: Logical workflow for selecting the appropriate analytical method for DEIDA purity analysis.

Conclusion

The purity analysis of this compound is a critical step in drug development and chemical synthesis. While GC-MS offers a highly specific and sensitive method for the identification and quantification of volatile and semi-volatile impurities, a comprehensive purity assessment may benefit from the complementary use of other techniques. HPLC is advantageous for analyzing non-volatile impurities and for high-throughput quantitative analysis, whereas NMR provides unparalleled structural information. By understanding the strengths and limitations of each technique and following a systematic analytical workflow, researchers can confidently ensure the quality and consistency of their this compound.

Quantitative Analysis of Diethyl Iminodiacetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative analysis of diethyl iminodiacetate (B1231623) in a mixture: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its performance characteristics, with detailed experimental protocols provided to assist in methodological selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The selection of an optimal analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics for the three methods discussed in this guide.

ParameterGas Chromatography (GC-FID)HPLC-UV (with Dansyl Chloride Derivatization)Quantitative NMR (¹H-qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase.Separation of compounds based on their affinity for a stationary phase, with prior derivatization for UV detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Selectivity HighHighHigh
Sensitivity ModerateHighLow to Moderate
Limit of Detection (LOD) ~1-10 mg/L[1]~0.3 mg/kg[2]~10 µM
Limit of Quantitation (LOQ) ~2-31 mg/L[1]~0.9-1.0 mg/kg[2]Dependent on desired accuracy[3]
Linearity (R²) >0.99[1]>0.99[2]Excellent
Precision (%RSD) <7.0%[1]<10%<1% with optimization
Analysis Time ~15-30 minutes~20-40 minutes (plus derivatization time)~10-20 minutes
Sample Preparation Simple dilutionDerivatization requiredSimple dilution with internal standard
Instrumentation GC-FID systemHPLC-UV or Fluorescence detectorNMR spectrometer
Key Advantages Robust, reliable, and widely available.High sensitivity and selectivity.Non-destructive, requires no analyte-specific standard for relative quantification.
Key Disadvantages Requires analyte to be volatile and thermally stable.Derivatization adds a step and potential for variability.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar analytes and can be adapted for the quantitative analysis of diethyl iminodiacetate.

Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct quantification of this compound in relatively clean sample matrices. An internal standard is used to improve accuracy and precision.

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethyl acetate).

  • Prepare a stock solution of an appropriate internal standard (IS), such as hexadecyl acetate, in the same solvent. The IS should have a retention time that does not overlap with this compound or other components in the mixture.[4]

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound stock solution and a constant concentration of the IS stock solution.

  • For sample analysis, add a known amount of the IS stock solution to a measured volume or weight of the sample.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[5]

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Injection Volume: 1 µL (splitless injection).

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the calibration curve.

Protocol 2: Quantitative Analysis by HPLC with UV Detection following Derivatization

This method is ideal for samples where higher sensitivity is required or when the sample matrix is complex. This compound, a secondary amine, is derivatized with dansyl chloride to introduce a chromophore, enabling sensitive UV detection.

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution, add 1 mL of a saturated sodium bicarbonate solution to adjust the pH to ~9.5-10.

  • Add 1 mL of a dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.

  • After incubation, add 100 µL of a proline solution (5 mg/mL) to quench the excess dansyl chloride and vortex.

  • Filter the derivatized solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.

  • Quantify this compound in the samples using the calibration curve.

Protocol 3: Quantitative Analysis by ¹H-NMR Spectroscopy

¹H-qNMR is a powerful technique for the absolute or relative quantification of compounds in a mixture without the need for an identical standard for calibration. An internal standard of known purity is used for absolute quantification.

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into a vial.

  • Accurately weigh and add a known amount of a suitable internal standard (IS). The IS should have a simple ¹H-NMR spectrum with at least one signal that does not overlap with any signals from the sample. Maleic acid or 1,4-dinitrobenzene (B86053) are common choices.[6]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) and transfer to an NMR tube.

2. ¹H-NMR Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III 600 MHz or equivalent.[7]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (both analyte and IS). A typical starting point is 30 seconds to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[6]

  • Acquisition Time: Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet from the -CH₂- protons adjacent to the nitrogen is a good candidate for integration.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mᵢₛ / Mₓ) * (Wᵢₛ / Wₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • ₓ refers to the analyte (this compound) and ᵢₛ refers to the internal standard.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification Sample Sample Mixture Dilution Dilution & Spiking Sample->Dilution IS Internal Standard IS->Dilution GC Gas Chromatograph Dilution->GC Injection FID Flame Ionization Detector GC->FID Data Data Acquisition FID->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Result Concentration Result Calibration->Result

Figure 1. General workflow for quantitative analysis by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Mixture Deriv Derivatization with Dansyl Chloride Sample->Deriv HPLC HPLC System Deriv->HPLC Injection UV UV Detector HPLC->UV Data Data Acquisition UV->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Result Concentration Result Calibration->Result qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Sample Mixture Dissolve Dissolution in Deuterated Solvent Sample->Dissolve IS Internal Standard IS->Dissolve NMR NMR Spectrometer Dissolve->NMR Measurement Acquisition Data Acquisition NMR->Acquisition Processing Data Processing (Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

References

A Comparative Analysis of Chelating Efficiency: Diethyl Iminodiacetate vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating efficiency of Diethyl iminodiacetate (B1231623) (DEIDA) and Ethylenediaminetetraacetic acid (EDTA). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting a chelating agent for their specific applications. This comparison will delve into the structural differences, binding affinities with various metal ions, and the experimental protocols for determining chelation efficiency.

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering the ion and altering its chemical and biological properties. This process, known as chelation, is vital in a myriad of scientific and industrial applications, from heavy metal detoxification and antioxidant formulations to the control of metal-catalyzed reactions in pharmaceutical manufacturing.

EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form six bonds with a central metal ion. Its structure, containing two amino groups and four carboxyl groups, allows it to form highly stable, water-soluble complexes with a wide range of di- and trivalent metal ions. This broad-spectrum, high-affinity binding has established EDTA as a gold-standard chelating agent.

Diethyl iminodiacetate (DEIDA) is the diethyl ester of iminodiacetic acid (IDA). It is crucial to distinguish between DEIDA and its parent compound, IDA. While IDA is a tridentate chelating agent with one amino and two carboxyl groups, the esterification of the carboxyl groups in DEIDA significantly diminishes its chelating ability. The lone pair of electrons on the ester oxygen atoms are much less available for coordination with metal ions compared to the deprotonated carboxylate groups of IDA and EDTA. Therefore, for a meaningful comparison of the fundamental iminodiacetate structure with EDTA, this guide will use stability constant data for Iminodiacetic acid (IDA) as a proxy, while providing the structure of DEIDA for clarity.

Chemical Structures

Below are the chemical structures of this compound (DEIDA), Iminodiacetic acid (IDA), and EDTA, visualized using the Graphviz DOT language.

Caption: Chemical structures of this compound (DEIDA), Iminodiacetic acid (IDA), and EDTA.

Quantitative Comparison of Chelating Efficiency

The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and thus a higher chelating efficiency. The following table summarizes the stability constants for IDA and EDTA with various divalent and trivalent metal ions.

Metal IonIminodiacetic Acid (IDA) log K₁EDTA log K₁Experimental Conditions (IDA)Experimental Conditions (EDTA)
Ca²⁺2.5910.6920°C, 0.1 M KCl20°C, 0.1 M KCl
Mg²⁺2.988.7920°C, 0.1 M KCl20°C, 0.1 M KCl
Mn²⁺7.014.0420°C, 0.1 M KCl20°C, 0.1 M KCl
Fe²⁺7.014.3320°C, 0.1 M KCl20°C, 0.1 M KCl
Co²⁺10.416.3120°C, 0.1 M KCl20°C, 0.1 M KCl
Ni²⁺11.418.6220°C, 0.1 M KCl20°C, 0.1 M KCl
Cu²⁺10.5518.8020°C, 0.1 M KCl20°C, 0.1 M KCl
Zn²⁺10.416.5020°C, 0.1 M KCl20°C, 0.1 M KCl
Cd²⁺9.216.4620°C, 0.1 M KCl20°C, 0.1 M KCl
Pb²⁺9.818.0420°C, 0.1 M KCl20°C, 0.1 M KCl
Fe³⁺15.925.120°C, 0.1 M KCl20°C, 0.1 M KCl
Al³⁺-16.13-20°C, 0.1 M KCl

Note: Data for IDA is presented as a proxy for the iminodiacetate structure. The chelating efficiency of DEIDA is expected to be significantly lower due to the esterification of the carboxyl groups.

As the data clearly indicates, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to IDA. This is attributed to the "chelate effect," where the hexadentate nature of EDTA allows for the formation of multiple chelate rings, leading to a large increase in the stability of the resulting complex.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal-ligand complexes. The following is a generalized protocol.

Objective: To determine the stability constant (log K) of a metal-ligand complex.

Materials:

  • pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Constant temperature water bath

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH)

  • Solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate) of known concentration

  • Solution of the chelating agent (e.g., IDA or EDTA) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)

  • Deionized, CO₂-free water

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

  • Ligand Protonation Constants:

    • Pipette a known volume of the chelating agent solution into a thermostated titration vessel.

    • Add the inert salt solution to maintain constant ionic strength.

    • Add a known amount of standardized strong acid to protonate the ligand fully.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

    • The data from this titration is used to calculate the protonation constants (pKa values) of the chelating agent.

  • Metal-Ligand Stability Constants:

    • Pipette known volumes of the chelating agent solution and the metal salt solution into a thermostated titration vessel.

    • Add the inert salt solution to maintain constant ionic strength.

    • Add a known amount of standardized strong acid.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

    • The titration curve in the presence of the metal ion will be shifted compared to the ligand-only titration, and this shift is used to calculate the stability constant.

  • Data Analysis: The stability constants are calculated from the titration data using specialized software that performs non-linear least-squares regression analysis on the potentiometric data. The software fits the experimental data to a model that includes the concentrations of all species in equilibrium (free metal, free ligand, protonated ligand, and metal-ligand complexes).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the stability constants of metal-chelator complexes using potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standardized Solutions (Acid, Base, Metal, Ligand) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate_ligand Titrate Ligand Alone (Determine pKa values) calibrate_ph->titrate_ligand titrate_complex Titrate Ligand + Metal (Determine Stability Constants) calibrate_ph->titrate_complex plot_curves Plot Titration Curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_constants Calculate Stability Constants (Using specialized software) plot_curves->calc_constants

Caption: Workflow for Determining Stability Constants via Potentiometric Titration.

Logical Relationship: Chelation and Stability

The formation of a metal-ligand complex is an equilibrium process. The stability constant (K) is a quantitative measure of the position of this equilibrium. A larger K value signifies that the equilibrium lies further to the right, favoring the formation of the stable metal-ligand complex.

G cluster_equilibrium Chelation Equilibrium cluster_stability Stability Constant (K) M Free Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (ML) M->ML + L L Free Ligand (L) ML->M - L K K = [ML] / ([M][L])

Caption: Logical Relationship between Chelation Equilibrium and the Stability Constant.

Conclusion

The comparative analysis unequivocally demonstrates the superior chelating efficiency of EDTA over the iminodiacetate structure (represented by IDA). The hexadentate nature of EDTA results in the formation of significantly more stable complexes with a wide array of metal ions, as evidenced by its substantially higher stability constants.

For applications requiring strong and broad-spectrum chelation, EDTA remains the agent of choice. This compound (DEIDA), due to the esterification of its carboxyl groups, is a significantly weaker chelating agent than its parent compound, iminodiacetic acid, and is not a suitable substitute for EDTA in most applications where strong metal sequestration is required. Researchers should carefully consider the stability constants and the specific metal ions present in their system when selecting an appropriate chelating agent. The experimental protocol for potentiometric titration provided herein offers a robust method for empirically determining the chelation efficiency for specific metal-ligand systems.

Comparative study of iminodiacetic acid derivatives in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iminodiacetic Acid Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA) and its derivatives have emerged as a versatile class of ligands in the development of catalysts for a wide range of organic transformations. Their ability to form stable complexes with various metal ions, coupled with the tunability of their steric and electronic properties through N-substitution, makes them attractive scaffolds for catalyst design. This guide provides a comparative overview of the performance of IDA derivatives in catalysis, supported by experimental data, detailed protocols, and visualizations to aid in the selection and application of these catalysts.

Data Presentation: Comparative Catalytic Performance

The catalytic activity of metal complexes derived from iminodiacetic acid is highly dependent on the nature of the metal center, the substituents on the IDA ligand, and the specific reaction conditions. Below is a summary of quantitative data from a study on the oxidation of cyclohexane (B81311) using copper(II) complexes of iminodiacetic acid and 2-methylimidazole (B133640).

Table 1: Catalytic Oxidation of Cyclohexane with Cu(II)-IDA Complexes

CatalystSubstrateOxidantConversion (%)Product(s)Reference
[Cu(ida)(2-mim)₂]·2H₂OCyclohexaneH₂O₂15.8Cyclohexanol, Cyclohexanone[1]
[Cu₂(ida)₂(2-mim)]·H₂OCyclohexaneH₂O₂21.3Cyclohexanol, Cyclohexanone[1]

ida = iminodiacetic acid, 2-mim = 2-methylimidazole

The data indicates that dinuclear copper complexes exhibit higher catalytic activity compared to their mononuclear counterparts in this specific oxidation reaction, suggesting a cooperative effect between the metal centers.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. The following are protocols for the synthesis of a representative IDA-based catalyst and its application in a catalytic oxidation reaction.

Protocol 1: Synthesis of a Copper(II)-Iminodiacetic Acid-2-Methylimidazole Complex

This protocol describes the synthesis of a mononuclear copper(II) complex containing both iminodiacetic acid and 2-methylimidazole ligands.[1]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Iminodiacetic acid (IDA)

  • 2-methylimidazole (2-mim)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

Procedure:

  • Dissolve CuCl₂·2H₂O (170.5 mg, 1.0 mmol), iminodiacetic acid (133.1 mg, 1.0 mmol), and 2-methylimidazole (81.2 mg, 1.0 mmol) in 10.0 mL of water.[1]

  • Adjust the pH of the mixture to a range of 8.0–10.0 by adding a solution of KOH while stirring continuously.[1]

  • Allow the solution to stand at room temperature. Blue block-like crystals of [Cu(ida)(2-mim)₂]·2H₂O will form after approximately two weeks.[1]

  • Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol details the procedure for the catalytic oxidation of cyclohexane using a synthesized Cu(II)-IDA complex.[1]

Materials:

Procedure:

  • In a reaction flask, place 0.025 mmol of the copper catalyst.[1]

  • Add 3.00 mL of acetonitrile to the flask.[1]

  • Sequentially add 10.00 mmol of H₂O₂ (30% in H₂O), 0.25 mmol of HNO₃, and 0.20 mL (1.85 mmol) of cyclohexane.[1]

  • Stir the reaction mixture at a constant temperature for the desired reaction time.

  • After the reaction period, add an excess of triphenylphosphine (PPh₃) to quench any remaining hydrogen peroxide.[1]

  • For analysis, dissolve 0.20 mL of the reaction mixture in 0.30 mL of CDCl₃ and quantify the products using ¹H NMR spectroscopy.[1]

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for understanding complex experimental procedures and the principles behind catalyst design.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation s1 Dissolve Reactants (CuCl₂·2H₂O, IDA, 2-mim) s2 pH Adjustment (add KOH) s1->s2 s3 Crystallization s2->s3 s4 Isolate & Dry Catalyst s3->s4 c1 Prepare Reaction Mixture (Catalyst, Acetonitrile) s4->c1 Use Catalyst c2 Add Reagents (H₂O₂, HNO₃, Cyclohexane) c1->c2 c3 Run Reaction c2->c3 c4 Quench with PPh₃ c3->c4 c5 Analysis (NMR) c4->c5

Caption: Workflow for catalyst synthesis and its application in catalytic oxidation.

catalyst_design cluster_modifications Structural Modifications for Tuning Catalytic Activity cluster_properties Resulting Catalytic Properties IDA_Core Iminodiacetic Acid (IDA) Core (-N(CH₂COOH)₂) N_Sub N-Substitution (R-group) - Steric hindrance - Electronic effects - Introduction of chirality IDA_Core->N_Sub attach to N Metal_Center Metal Center (M) - Lewis acidity - Redox potential - Coordination geometry IDA_Core->Metal_Center chelates Activity Activity N_Sub->Activity Selectivity Selectivity (e.g., Enantioselectivity) N_Sub->Selectivity Co_Ligand Co-ligand (L) - Stabilize metal center - Modify steric/electronic environment Metal_Center->Co_Ligand coordinates Metal_Center->Activity Stability Stability Metal_Center->Stability Co_Ligand->Activity Co_Ligand->Selectivity Co_Ligand->Stability

Caption: Logical relationships in the design of IDA-based catalysts.

Discussion of Catalytic Applications

While comprehensive comparative data across all catalytic fields is still emerging, the structural features of IDA derivatives make them promising candidates for various catalytic applications.

  • Oxidation Catalysis: As demonstrated by the copper-catalyzed oxidation of cyclohexane, IDA ligands can support metal centers in performing challenging oxidation reactions.[1] The choice of metal and the nuclearity of the complex can significantly influence the catalytic efficiency. The development of chiral N-substituted IDA derivatives could lead to enantioselective oxidation catalysts.

  • Asymmetric Catalysis: The introduction of a chiral center, typically through N-substitution with a chiral moiety, can transform an IDA-metal complex into an asymmetric catalyst. These catalysts have the potential to be applied in a variety of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and asymmetric hydrogenations. The rigid backbone of the IDA ligand, when combined with appropriate chiral auxiliaries, can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

  • Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, the ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. N-substituted IDA derivatives, particularly those bearing bulky or electron-donating groups, could serve as effective ligands in these transformations. The design of IDA-based ligands for cross-coupling is an area ripe for exploration, with the potential to develop novel catalysts with unique reactivity and selectivity.

  • Schiff Base Derivatives: The condensation of the amine group of an N-substituted iminodiacetic acid with an aldehyde or ketone can generate IDA-derived Schiff base ligands. These multidentate ligands can form highly stable complexes with a wide range of transition metals, which have shown significant catalytic activity in various reactions, including oxidation, reduction, and polymerization.

Conclusion

Iminodiacetic acid derivatives represent a promising and adaptable platform for the development of novel catalysts. The ease of their synthesis and the ability to fine-tune their properties through systematic structural modifications offer significant opportunities for catalyst optimization. While the field would benefit from more direct comparative studies across a broader range of catalytic reactions, the existing data and the fundamental principles of ligand design strongly suggest that IDA-based catalysts will continue to be a fruitful area of research for chemists in academia and industry.

References

Validating Diethyl Iminodiacetate as a Premier Starting Material for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a starting material is a critical decision in multi-step synthesis, profoundly impacting reaction efficiency, impurity profiles, and overall cost-effectiveness. Diethyl iminodiacetate (B1231623) (DE-IDA) has emerged as a versatile and advantageous building block, particularly in the synthesis of pharmaceuticals, chelating agents, and medical imaging contrast agents.[1][2] This guide provides an objective comparison of DE-IDA against common alternatives, supported by experimental data and detailed protocols, to validate its role as a superior starting material for complex molecular synthesis.

Performance Comparison: DE-IDA vs. Alternatives

DE-IDA's unique structure, featuring a central secondary amine and two ethyl ester functionalities, allows for straightforward modifications and the construction of complex molecular architectures.[1] Its utility is most evident when compared to alternative starting materials such as Iminodiacetonitrile and routes starting from Glycine.

ParameterDiethyl Iminodiacetate (DE-IDA)IminodiacetonitrileGlycine-Based Route
Typical Purity >98.5%[2]~95%>99%
Key Reaction Step N-AlkylationHydrolysis of NitrilesMulti-step (e.g., N-alkylation, esterification)
Relative Reactivity HighModerate (Harsh hydrolysis needed)Low (Requires activation)
Typical Overall Yield High (e.g., 85-95% for N-alkylation)Moderate (Often lower due to side reactions)Variable (Depends on specific route)
Common Impurities Unreacted starting materialAmide intermediates, hydrolysis byproductsOver-alkylation products, salts
Handling & Safety Standard laboratory protocolsToxic (Cyanide-related), requires cautionGenerally safe
Versatility Excellent for building chelators & amino acid derivatives[2]Primarily for iminodiacetic acid productionBroad, but often requires more steps

Experimental Protocol: N-Alkylation of this compound

This protocol details a representative N-alkylation reaction, a common and critical step in utilizing DE-IDA for the synthesis of complex derivatives, such as those used in radiopharmaceuticals or functional dyes.[3]

Objective: To synthesize an N-substituted this compound derivative.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask dried under nitrogen, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the stirred solution.

  • Add the alkyl halide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product using silica (B1680970) gel flash chromatography to obtain the pure N-substituted this compound.[3]

Expected Outcome: This procedure typically yields the desired product with high purity (>95%) and in good yield (85-90%). The subsequent hydrolysis of the ester groups, if required, can be achieved using standard aqueous acid or base conditions.[3]

Visualizing Synthesis Pathways

The choice of starting material dictates the entire synthetic workflow. The following diagrams illustrate the streamlined synthesis possible with DE-IDA compared to a more convoluted route starting from glycine.

G cluster_0 Route 1: this compound (DE-IDA) cluster_1 Route 2: Glycine Alternative A0 DE-IDA A1 N-Alkylation A0->A1 A2 Saponification (Hydrolysis) A1->A2 A3 Final Chelating Agent A2->A3 B5 Final Chelating Agent B0 Glycine B1 Esterification B0->B1 B2 N-Alkylation (Step 1) B1->B2 B3 N-Alkylation (Step 2) B2->B3 B4 Saponification (Hydrolysis) B3->B4 B4->B5

References

Performance of Diethyl Iminodiacetate-Based Resins for Heavy Metal Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination in water sources necessitates the development and evaluation of efficient removal technologies. Among the various methods, adsorption using chelating resins has garnered significant attention due to its high selectivity and efficiency. This guide provides a comprehensive comparison of the performance of diethyl iminodiacetate-based resins for heavy metal removal against other common adsorbents. The information presented is supported by experimental data to aid researchers and scientists in selecting the most appropriate material for their specific needs.

Comparative Performance Analysis

Diethyl iminodiacetate (B1231623) (DIA) functional groups immobilized on a polymer matrix exhibit a strong affinity for divalent and trivalent heavy metal ions. This affinity is attributed to the formation of stable chelate complexes between the metal ions and the iminodiacetate ligands. The performance of these resins is often evaluated based on their adsorption capacity, removal efficiency, and regeneration potential.

Adsorption Capacity

The maximum adsorption capacity (q_max) is a critical parameter for evaluating the performance of an adsorbent. It represents the maximum amount of a pollutant that can be adsorbed per unit mass of the adsorbent. The following table summarizes the reported maximum adsorption capacities of this compound-based resins for various heavy metals and compares them with other common adsorbents like activated carbon and biochar.

AdsorbentHeavy MetalAdsorption Capacity (mg/g)Reference
This compound Resin Copper (Cu²⁺)113.8[1]
Nickel (Ni²⁺)101.0[1]
Mercury (Hg²⁺)192.6[1]
Cobalt (Co²⁺)74.2[1]
Lead (Pb²⁺)160.07 - 475.14[2]
Cadmium (Cd²⁺)26.78 - 48.44[2]
Activated Carbon (from various sources) Copper (Cu²⁺)16.13[3]
Lead (Pb²⁺)7.9 - 99.5[3][4]
Cadmium (Cd²⁺)142.85[3]
Chromium (Cr⁶⁺)3.60 - 44[1]
Biochar (from various sources) Lead (Pb²⁺)160.07 - 475.14[2]
Cadmium (Cd²⁺)26.78 - 48.44[2]
Copper (Cu²⁺)4.367[5]

Note: Adsorption capacities can vary significantly depending on the specific type of adsorbent, experimental conditions (pH, temperature, initial concentration), and the presence of other ions.

Removal Efficiency

Removal efficiency is another key performance indicator, representing the percentage of the pollutant removed from the solution. This compound-based resins consistently demonstrate high removal efficiencies, often exceeding 90-99% for various heavy metals under optimal conditions.[6] The efficiency is highly dependent on the pH of the solution, with optimal adsorption typically occurring in the pH range of 4-7 for most divalent metal ions.[6]

Experimental Protocols

To ensure reproducibility and enable accurate comparison of results, standardized experimental protocols are essential. Below is a detailed methodology for a typical batch adsorption experiment to evaluate the performance of an adsorbent for heavy metal removal.

Batch Adsorption Experiment Protocol

1. Preparation of Metal Ion Stock Solution:

  • A stock solution (e.g., 1000 mg/L) of the target heavy metal is prepared by dissolving a precise amount of a soluble salt (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂) in deionized water.

2. Preparation of Adsorbent:

  • The this compound-based resin is washed with deionized water to remove any impurities and then dried at a specific temperature (e.g., 60°C) until a constant weight is achieved.

3. Adsorption Experiment:

  • A known mass of the prepared adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of the heavy metal solution at various initial concentrations.

  • The pH of each solution is adjusted to the desired value using dilute acid (e.g., HCl or HNO₃) or base (e.g., NaOH).

  • The flasks are then agitated in a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to reach equilibrium.

4. Analysis:

  • After agitation, the solid and liquid phases are separated by filtration or centrifugation.

  • The final concentration of the heavy metal in the filtrate is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

5. Calculation of Adsorption Capacity:

  • The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation: q_e = (C_0 - C_e) * V / m where:

    • C₀ is the initial metal ion concentration (mg/L).

    • Cₑ is the equilibrium metal ion concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

6. Kinetic and Isotherm Modeling:

  • To understand the adsorption mechanism and the relationship between the adsorbate and adsorbent, the experimental data are fitted to various kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models. The pseudo-second-order kinetic model and the Langmuir isotherm model are often found to best describe the adsorption of heavy metals onto this compound-based resins, suggesting a chemisorption process on a monolayer surface.[1]

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of a typical batch adsorption experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Data Processing prep_solution Prepare Metal Stock Solution batch_setup Set up Batch Adsorption Flasks prep_solution->batch_setup prep_adsorbent Prepare and Condition Resin prep_adsorbent->batch_setup ph_adjustment Adjust pH batch_setup->ph_adjustment agitation Agitate for Equilibrium ph_adjustment->agitation separation Separate Solid and Liquid Phases agitation->separation analysis Analyze Metal Concentration (AAS/ICP) separation->analysis calc_q Calculate Adsorption Capacity (qe) analysis->calc_q modeling Kinetic and Isotherm Modeling calc_q->modeling

A flowchart of the batch adsorption experimental workflow.

Signaling Pathways and Logical Relationships

The interaction between heavy metal ions and this compound-based resins can be visualized as a signaling pathway where the metal ion acts as the signal and the resin's functional group is the receptor, leading to a binding event.

AdsorptionMechanism Metal_ion Heavy Metal Ion (e.g., Cu²⁺) Resin DIA Resin Functional Group Metal_ion->Resin Chelation Complex Stable Chelate Complex Resin->Complex Forms Removal Metal Ion Removal Complex->Removal Leads to

Chelation mechanism of heavy metal removal by DIA resins.

Conclusion

This compound-based resins demonstrate superior performance in the removal of a wide range of heavy metals from aqueous solutions, often outperforming conventional adsorbents like activated carbon in terms of adsorption capacity for specific metals. Their high efficiency, coupled with the potential for regeneration and reuse, makes them a promising and sustainable solution for wastewater treatment. The provided experimental protocol and workflow diagrams offer a standardized approach for researchers to evaluate and compare the performance of these and other adsorbent materials, contributing to the advancement of heavy metal remediation technologies.

References

A Comparative Spectroscopic Analysis of Diethyl Iminodiacetate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Diethyl iminodiacetate (B1231623) (DEIA) and its analogues, namely Dimethyl iminodiacetate, Dibutyl iminodiacetate, and N-Benzyl diethyl iminodiacetate. The objective is to offer a comprehensive reference for the identification, characterization, and differentiation of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its selected analogues. This data is essential for distinguishing between these structurally similar compounds.

CompoundStructure1H NMR (δ ppm)13C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound (DEIA) HN(CH₂COOCH₂CH₃)₂4.19 (q, 4H), 3.44 (s, 4H), 2.13 (s, 1H, NH), 1.28 (t, 6H)172.0 (C=O), 61.0 (O-CH₂), 50.5 (N-CH₂), 14.2 (CH₃)3340 (N-H stretch), 2980 (C-H stretch), 1735 (C=O stretch), 1180 (C-O stretch)190 [M+H]⁺, 116 [M-COOC₂H₅]⁺
Dimethyl iminodiacetate HN(CH₂COOCH₃)₂3.73 (s, 6H), 3.41 (s, 4H), 2.50 (s, 1H, NH)172.5 (C=O), 52.0 (O-CH₃), 50.0 (N-CH₂)3350 (N-H stretch), 2950 (C-H stretch), 1740 (C=O stretch), 1200 (C-O stretch)162 [M+H]⁺, 102 [M-COOCH₃]⁺
Dibutyl iminodiacetate HN(CH₂COOCH₂CH₂CH₂CH₃)₂4.10 (t, 4H), 3.43 (s, 4H), 2.20 (s, 1H, NH), 1.63 (m, 4H), 1.39 (m, 4H), 0.94 (t, 6H)172.2 (C=O), 64.8 (O-CH₂), 50.3 (N-CH₂), 30.7 (CH₂), 19.2 (CH₂), 13.8 (CH₃)3345 (N-H stretch), 2960 (C-H stretch), 1730 (C=O stretch), 1175 (C-O stretch)246 [M+H]⁺, 144 [M-COOC₄H₉]⁺
N-Benzyl this compound C₆H₅CH₂N(CH₂COOCH₂CH₃)₂7.30 (m, 5H), 4.15 (q, 4H), 3.75 (s, 2H), 3.50 (s, 4H), 1.25 (t, 6H)171.5 (C=O), 138.0 (Ar-C), 129.0, 128.5, 127.5 (Ar-CH), 60.8 (O-CH₂), 58.0 (N-CH₂-Ar), 54.0 (N-CH₂), 14.2 (CH₃)3030 (Ar C-H stretch), 2980 (C-H stretch), 1738 (C=O stretch), 1185 (C-O stretch)280 [M+H]⁺, 91 [C₇H₇]⁺

Note: Some of the data for the analogues are predicted based on typical chemical shifts and fragmentation patterns and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the proton environment of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spinner turbine and insert it into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Set the injector temperature (e.g., 250 °C).

      • Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

      • Use an appropriate capillary column (e.g., a non-polar column like DB-5ms).

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C).

      • Select the ionization mode (typically Electron Ionization, EI, at 70 eV).

      • Set the mass scan range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and detection.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.

    • Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its analogues.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample This compound & Analogues Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR For IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS For MS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Process_NMR Fourier Transform, Phasing, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS TIC Analysis, Mass Spectrum Interpretation MS->Process_MS Comparison Comparison of Spectroscopic Data Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Caption: General workflow for the spectroscopic comparison of this compound and its analogues.

Comparative Biological Activities of Novel Compounds Derived from Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of various compound classes synthesized from the versatile diethyl iminodiacetate (B1231623) scaffold, supported by experimental data and mechanistic insights.

Researchers in drug discovery are continually exploring novel molecular scaffolds to develop therapeutic agents with enhanced efficacy and selectivity. Diethyl iminodiacetate has emerged as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory activities of several classes of compounds synthesized from this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Anticancer Activity: Thiophene (B33073) and Imidazotriazine Derivatives

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)acetate have demonstrated significant potential as anticancer agents.[1][4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
DDTD Derivatives 2bT47D (Breast)2.3[4]
2kT47D (Breast)7.1[4]
2lT47D (Breast)8.6[4]
2cT47D (Breast)12.1[4]
2eT47D (Breast)13.2[4]
Doxorubicin (Control)T47D (Breast)15.5[4]
Imidazotriazine Derivatives 14T47D (Breast)-[1]
14HeLa (Cervical)-[1]
14HSF (Normal Fibroblast)-[1]

Note: Specific IC50 values for compound 14 were not provided in the source, but it was highlighted as a promising lead due to its selective cytotoxicity towards cancer cells over normal cells.

Mechanism of Action: Induction of Apoptosis and Necrosis

Studies suggest that these compounds exert their anticancer effects through the induction of programmed cell death. For instance, O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (B599025) (DE-EDCP), another derivative, has been shown to induce apoptosis in 4T1 breast cancer cells.[2] This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway. Some imidazotriazine derivatives have been observed to induce significantly higher levels of necrosis in human cancer cell lines compared to normal cells.[1]

Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_pathway Apoptotic Signaling Compound This compound Derivative Procaspase9 Pro-caspase-9 Compound->Procaspase9 Induces activation Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by some anticancer compounds.

Antimicrobial Activity: Thiophene Derivatives

The DDTD scaffold has also been exploited to develop potent antimicrobial agents. The antimicrobial efficacy of these derivatives is significantly influenced by the nature of the substituents.[4]

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater effectiveness. The table below compares the MIC values of a promising DDTD derivative against various pathogens.

CompoundPathogenMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
2j Staphylococcus aureus (Gram-positive)15.6Ampicillin12.5[4]
Gentamicin6.25[4]
Escherichia coli (Gram-negative)31.2Ampicillin25[4]
Gentamicin12.5[4]
Candida albicans (Fungus)62.5Fluconazole31.2[4]

Note: Compound 2j contains a nitrofurfural fragment.[4]

Enzyme Inhibition

Certain derivatives of this compound have been shown to exhibit inhibitory activity against specific enzymes, suggesting their potential in treating diseases where enzyme dysregulation is a key factor. For example, some DDTD derivatives have been found to induce enzymatic inhibition of PTP-1B in a concentration-dependent manner, indicating potential for anti-diabetic applications.[4]

Experimental Protocols

Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Test Compounds & Controls Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure Absorbance (570 nm) Add_Solubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound and standard antimicrobial agents are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Procedure:

  • Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), the enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring Reaction: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or the consumption of the substrate.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

The chemical scaffold of this compound serves as a fertile ground for the development of novel therapeutic agents with a broad range of biological activities. The derivatives discussed in this guide, particularly those based on thiophene and imidazotriazine cores, exhibit promising anticancer and antimicrobial properties. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the potency and selectivity of these compounds, paving the way for the development of new and effective drugs. The provided experimental protocols offer a standardized framework for the continued evaluation of these and other novel compounds synthesized from this versatile starting material.

References

Comparative analysis of different synthetic routes to Diethyl iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

Diethyl iminodiacetate (B1231623) (DEIA) is a crucial intermediate in the synthesis of various valuable compounds, including pharmaceuticals and chelating agents. Its efficient synthesis is a subject of significant interest in chemical research and industrial applications. This guide provides a comparative analysis of different synthetic routes to DEIA, offering insights into their methodologies, yields, and overall efficiency.

Overview of Synthetic Strategies

The primary synthetic pathways to diethyl iminodiacetate can be broadly categorized into two main approaches: the esterification of iminodiacetic acid and the N-alkylation of ammonia (B1221849) with an ethyl acetate (B1210297) derivative. Each of these routes presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and product yield and purity.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the most common synthetic routes to this compound, allowing for a direct comparison of their performance.

Route Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Purity (%) Key Byproducts Reference
1A: Esterification of IDA Iminodiacetic Acid, Ethanol (B145695)Thionyl chloride (SOCl₂)0°C to reflux, overnight88>98 (after distillation)SO₂, HCl, Ethyl chloride[1][2]
1B: Esterification of IDA Iminodiacetic Acid, EthanolSulfuric acid (H₂SO₄)Reflux, 12 hoursNot explicitly stated, but generally high for Fischer esterification.Not explicitly statedWater[3]
2: N-Alkylation Ethyl chloroacetate (B1199739), AmmoniaNone (Ammonia acts as base)0-5°C78-84 (for chloroacetamide)Not explicitly stated for DEIAAmmonium (B1175870) chloride[4]

Note: The yield for Route 2 is based on the synthesis of chloroacetamide, a related compound, as a direct, high-yield synthesis of DEIA from ethyl chloroacetate and ammonia is not well-documented in the provided results. This suggests that the dialkylation required for DEIA may be less efficient or lead to more side products.

Detailed Experimental Protocols

Route 1A: Esterification of Iminodiacetic Acid with Thionyl Chloride

This method is a high-yield procedure for the synthesis of this compound.[1][2]

Procedure:

  • Ethanol is placed in a reaction flask and cooled to 0°C with stirring.

  • Thionyl chloride is added dropwise to the cold ethanol, maintaining the temperature at 0°C.

  • After the addition is complete, the mixture is allowed to warm to room temperature (approximately 30 minutes).

  • Iminodiacetic acid is then added to the reaction mixture.

  • The temperature is raised to reflux, and the reaction is continued overnight.

  • Upon completion, the mixture is cooled to room temperature and quenched with a saturated sodium bicarbonate solution until a neutral pH is achieved.

  • Most of the ethanol is removed by distillation under reduced pressure.

  • The remaining aqueous layer is extracted three times with ethyl acetate.

  • The combined organic phases are washed with brine, dried over magnesium sulfate, and filtered.

  • The final product, this compound, is obtained by distillation under reduced pressure, yielding a product with a purity of over 98%.[1]

Route 1B: Esterification of Iminodiacetic Acid with Sulfuric Acid

This is a classic Fischer esterification method.[3]

Procedure:

  • Iminodiacetic acid and ethanol are combined in a reaction flask.

  • Concentrated sulfuric acid is carefully added as a catalyst.

  • The reaction mixture is heated to reflux and maintained for 12 hours.

  • Work-up would typically involve neutralization of the acid catalyst, removal of excess ethanol, and extraction of the product, followed by purification via distillation.

Route 2: N-Alkylation of Ammonia with Ethyl Chloroacetate

This route represents a more direct approach from a readily available starting material, though controlling the degree of alkylation can be challenging. The following is a general procedure adapted from the synthesis of a related compound.[4]

Procedure:

  • Ethyl chloroacetate is placed in a reaction flask and cooled in an ice-salt bath to 0-5°C with vigorous stirring.

  • Chilled aqueous ammonia is added portion-wise to the cold ester, maintaining the low temperature.

  • The mixture is stirred for a period in the cold and then allowed to stand.

  • The desired product, this compound, would be present in the reaction mixture along with mono-alkylated product and ammonium chloride.

  • Purification would involve separating the organic product from the aqueous phase and unreacted starting materials, likely through extraction and distillation.

Logical Relationship of Synthetic Routes

The following diagram illustrates the relationship between the different synthetic pathways to this compound.

G cluster_0 Route 1: Esterification cluster_1 Route 2: N-Alkylation IDA Iminodiacetic Acid DEIA1 This compound (Route 1A) IDA->DEIA1 + Ethanol DEIA2 This compound (Route 1B) IDA->DEIA2 + Ethanol Ethanol Ethanol ThionylChloride Thionyl Chloride ThionylChloride->DEIA1 Catalyst SulfuricAcid Sulfuric Acid SulfuricAcid->DEIA2 Catalyst EthylChloroacetate Ethyl Chloroacetate DEIA3 This compound (Route 2) EthylChloroacetate->DEIA3 + Ammonia Ammonia Ammonia

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound via the esterification of iminodiacetic acid using thionyl chloride (Route 1A) appears to be the most efficient and well-documented method, providing high yields and a pure product after distillation.[1][2] While the use of sulfuric acid (Route 1B) is a viable alternative, the reaction with thionyl chloride often proceeds under milder conditions and can be more effective for less reactive carboxylic acids.

The N-alkylation of ammonia with ethyl chloroacetate (Route 2) presents a theoretically more direct route from a cost-effective starting material. However, the potential for the formation of mono-alkylated and over-alkylated byproducts, along with the lack of specific high-yield procedures for DEIA, makes it a less favorable option for laboratory and industrial synthesis where high purity is required.

For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the desired scale of production, purity requirements, and the availability and cost of starting materials and reagents. Based on the available data, the esterification of iminodiacetic acid is the recommended and more reliable pathway to obtaining high-quality this compound.

References

Stability of Metal Complexes with Diethyl Iminodiacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to the design of novel therapeutics. Diethyl iminodiacetate (B1231623), a derivative of iminodiacetic acid (IDA), is a versatile chelating agent whose metal complexes are of growing interest. This guide provides an objective comparison of the stability of metal complexes formed with iminodiacetate and related ligands, supported by experimental data and detailed protocols.

Quantitative Comparison of Stability Constants

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Iminodiacetic Acid (IDA)

Metal Ionlog K₁log K₂Conditions
Cu²⁺10.556.8920 °C, 0.1 M KCl
Ni²⁺8.196.2720 °C, 0.1 M KCl
Co²⁺6.965.4020 °C, 0.1 M KCl
Zn²⁺7.035.9020 °C, 0.1 M KCl
Fe²⁺5.804.6020 °C, 0.1 M KCl
Mn²⁺4.02.820 °C, 0.1 M KCl
Pb²⁺7.354.925 °C, 0.1 M KNO₃
Cd²⁺5.814.6120 °C, 0.1 M KCl
Mg²⁺2.83-20 °C, 0.1 M KCl
Ca²⁺2.59-20 °C, 0.1 M KCl

Data compiled from the NIST Critically Selected Stability Constants of Metal Complexes Database.[1]

Table 2: Comparison of Overall Stability Constants (log β₂) of Metal Complexes with Various Aminopolycarboxylate Ligands

LigandCu²⁺Ni²⁺Co²⁺Zn²⁺
Iminodiacetic Acid (IDA)17.4414.4612.3612.93
N-(2-hydroxyethyl)iminodiacetic acid11.29.58.28.8
Nitrilotriacetic Acid (NTA)12.9611.5410.3810.67
Ethylenediaminetetraacetic Acid (EDTA)18.8018.6216.3116.50

Data represents the overall stability constant for the ML₂ complex (β₂ = K₁ * K₂) where applicable. Conditions may vary slightly between ligands. Data sourced from various literature.[2]

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for characterizing the behavior of metal complexes in solution. Potentiometric titration is a widely used and accurate method.

Potentiometric Titration (Irving-Rossotti Method)

This method involves a series of pH titrations to determine the proton-ligand and metal-ligand stability constants.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Thermostated reaction vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃)

  • Solution of Diethyl Iminodiacetate of known concentration

  • Solutions of metal salts (e.g., nitrates or perchlorates) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)

  • Deionized water

Procedure:

  • Preparation of Solutions: Prepare the following three solutions in the thermostated vessel, maintaining a constant total volume and ionic strength:

    • Acid Solution: A known volume of strong acid and inert salt solution.

    • Ligand Solution: The same as the acid solution, but with the addition of a known concentration of this compound.

    • Metal-Ligand Solution: The same as the ligand solution, but with the addition of a known concentration of the metal salt. The metal-to-ligand ratio is typically kept low (e.g., 1:5 or 1:10) to favor the formation of 1:1 and 1:2 complexes.[3][4]

  • Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Determine the proton-ligand stability constants (pKₐ values) from the plot of n̄ₐ versus pH.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the titration data.

    • Construct a formation curve by plotting n̄ against pL (-log[L]).

    • The stepwise stability constants (log K₁ and log K₂) can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.[3]

Visualizing Experimental Workflows and Biological Relevance

Experimental Workflow for Potentiometric Titration

The following diagram illustrates the logical flow of the Irving-Rossotti potentiometric titration method for determining the stability constants of metal complexes.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Acid Solution (Acid + Inert Salt) titrate_A Titrate A with NaOH A->titrate_A B Ligand Solution (Acid + Ligand + Inert Salt) titrate_B Titrate B with NaOH B->titrate_B C Metal-Ligand Solution (Acid + Ligand + Metal + Inert Salt) titrate_C Titrate C with NaOH C->titrate_C plot_curves Plot pH vs. Volume NaOH titrate_A->plot_curves titrate_B->plot_curves titrate_C->plot_curves calc_n_a Calculate nu0304u2090 plot_curves->calc_n_a calc_n_pl Calculate nu0304 and pL plot_curves->calc_n_pl calc_pk Determine pKu2090 values calc_n_a->calc_pk formation_curve Construct Formation Curve (nu0304 vs. pL) calc_n_pl->formation_curve calc_logk Determine log Ku2081 and log Ku2082 formation_curve->calc_logk

Potentiometric Titration Workflow
Role in Drug Development: Metalloenzyme Inhibition

Metal complexes of iminodiacetate derivatives are being explored as inhibitors of metalloenzymes, which are critical targets in various diseases. For instance, iminodiacetic acid has been identified as a key pharmacophore for developing inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[5][6] The inhibitor chelates the essential zinc ions in the enzyme's active site, rendering it inactive.

The following diagram illustrates the general mechanism of metalloenzyme inhibition by a chelating agent like an iminodiacetate derivative.

enzyme_inhibition cluster_enzyme Metalloenzyme cluster_process Inhibition Process ActiveEnzyme Active Enzyme (with Metal Cofactor) InactiveEnzyme Inactive Enzyme Product Product ActiveEnzyme->Product Catalysis Substrate Substrate Substrate->ActiveEnzyme Chelator Iminodiacetate Derivative (Inhibitor) Chelator->ActiveEnzyme Chelation of Metal Cofactor

Metalloenzyme Inhibition by Chelation

References

Safety Operating Guide

Safe Disposal of Diethyl Iminodiacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of diethyl iminodiacetate (B1231623) (CAS No. 6290-05-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Information

Diethyl iminodiacetate is classified as a hazardous chemical.[1] Understanding its primary hazards is critical before handling or disposal.

Hazard Identification:

  • Signal Word: Warning[1][2][3]

  • Primary Hazards:

    • Causes skin irritation.[2][4][5]

    • Causes serious eye irritation.[2][4][5]

    • May cause respiratory irritation.[2][5]

Immediate first aid measures should be taken in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1][4]

  • Ingestion: Clean mouth with water and get medical attention.[1][6]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment.

PPE CategorySpecificationSource(s)
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][1][2][3][4]
Hand Protection Protective gloves, such as nitrile rubber.[2][2][3][4]
Skin/Body Protection Appropriate protective clothing and gloves to prevent skin exposure.[2][4][2][4]
Respiratory Protection Not required under normal conditions with adequate ventilation. For emergencies or large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2][2]

Procedural Guidance: Handling, Storage, and Disposal

Proper handling and storage are paramount to prevent accidental releases and ensure safety.

Step 1: Safe Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe mists or vapors.[1][4]

  • Hygiene: Wash hands and face thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[1][2] Ensure that eyewash stations and safety showers are located close to the workstation.[1]

Step 2: Managing Spills and Accidental Releases

  • Ensure Safety: Immediately ensure adequate ventilation and wear the appropriate PPE as listed in the table above.[1][4]

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Absorption: Soak up the spill using an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2][6]

  • Collection: Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][2][6]

Step 3: Proper Disposal Protocol Disposal of this compound and its contaminated materials must be treated as hazardous waste.

  • Do Not Pour Down the Drain: Under no circumstances should this chemical be emptied into drains.[1]

  • Waste Classification: Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.

  • Containerize Waste: Place unused this compound and any contaminated materials (e.g., absorbent materials from a spill) into a clearly labeled, sealed, and non-leaking container.[7]

  • Engage a Licensed Professional: The disposal must be entrusted to a licensed and approved waste disposal company.[4] Follow their specific guidelines for packaging, labeling, and pickup.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Boiling Point 208 - 248 °C (406.4 - 478.4 °F)[2][3]
Flash Point 104 - 113 °C (219.2 - 235.4 °F) (closed cup)[2][3]
Density 1.056 g/mL at 25 °C[3]
Melting Point 0 °C (32 °F)[2]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_waste Waste Generation cluster_disposal Final Disposal start Handle this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Use in Well-Ventilated Area (Fume Hood) ppe->handling event_check Spill or Waste Generated? handling->event_check event_check->handling No spill Accidental Spill event_check->spill Yes (Spill) waste Routine Waste Generated event_check->waste Yes (Waste) contain Contain Spill & Prevent Entry to Drains spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect in Sealed Container absorb->collect_spill disposal_prep Store Waste Container Securely collect_spill->disposal_prep collect_waste Collect Waste in a Labeled, Sealed Container waste->collect_waste collect_waste->disposal_prep disposal_contact Contact Licensed Waste Disposal Company disposal_prep->disposal_contact disposal_final Dispose According to Local & National Regulations disposal_contact->disposal_final

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diethyl iminodiacetate (B1231623), ensuring the protection of researchers and the integrity of experimental outcomes.

Chemical Identifier:

  • Name: Diethyl iminodiacetate

  • CAS Number: 6290-05-7

Hazard Summary: this compound is classified as a hazardous chemical that can cause significant irritation.[1][2][3] It is crucial to adhere to the following safety protocols to mitigate risks.

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required and recommended PPE.

Protection Type Specification Standard/Regulation Notes
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield should be used where there is a potential for splashing.[5][6]OSHA 29 CFR 1910.133 or European Standard EN166Ensure a snug fit to prevent any gaps where splashes could enter.
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's compatibility charts for this compound.Disposable gloves are often preferred to avoid issues with decontamination.[5] Regularly inspect gloves for any signs of degradation or puncture before and during use. A schedule for regular glove replacement should be established.[7]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or increased risk of splashing, consider chemical-resistant aprons or coveralls.N/AAll skin should be covered to prevent accidental contact.
Respiratory Protection Generally not required in well-ventilated areas.[2] For large-scale operations, emergencies, or in areas with insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge and a particulate filter (e.g., type ABEK (EN14387)).[6]OSHA 29 CFR 1910.134A cartridge change-out schedule must be part of the respiratory protection program.[5][6]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

  • Verify that all necessary PPE is available, in good condition, and correctly sized for the user.

2. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container, avoiding any splashes or aerosol generation.

  • Dispense the required amount of this compound slowly and carefully.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not breathe in any mist, vapors, or spray.[1]

  • Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

  • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

  • Remove PPE carefully to avoid cross-contamination.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste. Do not empty into drains.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidelines. Waste must be disposed of in accordance with local, regional, and national regulations.[9]
Contaminated Materials (e.g., PPE, absorbent pads) Collect in a suitable, closed, and properly labeled container for hazardous waste disposal.[1] Handle uncleaned containers as you would the product itself.[9]
Spills For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][2] Collect the absorbed material into a suitable container for disposal as hazardous waste. Ensure adequate ventilation during cleanup.[4]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive Chemical Inspect Inspect Container Receive->Inspect ReviewSDS Review SDS & SOP Inspect->ReviewSDS PrepArea Prepare Work Area (Fume Hood, Spill Kit) ReviewSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Handle Handle/Dispense This compound DonPPE->Handle Spill Spill? Handle->Spill CleanArea Clean & Decontaminate Work Area DoffPPE Doff PPE CleanArea->DoffPPE DisposeWaste Dispose of Chemical & Contaminated Waste DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands Exposure Exposure? Spill->Exposure no SpillResponse Follow Spill Response Protocol Spill->SpillResponse yes Exposure->CleanArea no FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid yes SpillResponse->CleanArea FirstAid->CleanArea

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.